A-1210477
Description
Properties
IUPAC Name |
7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55N7O7S/c1-33-43(41(49(4)47-33)32-60-36-19-17-35(18-20-36)51-22-24-52(25-23-51)61(56,57)48(2)3)40-14-8-13-38-39(15-9-29-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(54)55)53(44(38)40)26-21-50-27-30-58-31-28-50/h5-8,10-14,16-20H,9,15,21-32H2,1-4H3,(H,54,55) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVAWGSQPHFXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-1210477: An In-Depth Technical Guide to its Mechanism of Action as a Selective MCL-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-1210477 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a key survival mechanism for many cancers and a known contributor to resistance against various chemotherapeutic agents. This compound competitively binds to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins and triggering the intrinsic apoptotic cascade. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective Inhibition of MCL-1
This compound functions as a BH3 mimetic, directly targeting the hydrophobic groove of the MCL-1 protein.[1] This binding event competitively inhibits the interaction between MCL-1 and its pro-apoptotic binding partners, most notably the BH3-only proteins BIM and NOXA.[3] By disrupting this critical protein-protein interaction, this compound liberates these pro-apoptotic effectors, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits MCL-1, leading to the activation of BAX/BAK and the intrinsic apoptosis pathway.
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays.
Table 1: Biochemical Activity and Selectivity
| Parameter | Value | Selectivity vs. MCL-1 | Reference |
| MCL-1 Binding Affinity (Ki) | 0.454 nM | - | [1][2] |
| BCL-2 Binding Affinity (Ki) | > 100-fold less potent | >100-fold | [1] |
| BCL-xL Binding Affinity (Ki) | > 100-fold less potent | >100-fold | [1] |
| MCL-1/BIM Interaction IC50 | Low µM range | - | |
| MCL-1/NOXA Interaction IC50 | ~1 µM | - | [4] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| H929 | Multiple Myeloma | 26.2 nM | [1] |
| H2110 | Non-Small Cell Lung Cancer | < 10 µM | [1][4] |
| H23 | Non-Small Cell Lung Cancer | < 10 µM | [1][4] |
| HL-60 | Acute Myeloid Leukemia | ~0.1 µM (viability reduced to 47% at 72h) | [5] |
| MOLM-13 | Acute Myeloid Leukemia | ~0.1 µM (viability reduced to 46% at 72h) | [5] |
| MV4-11 | Acute Myeloid Leukemia | ~0.1 µM (viability reduced to 38% at 72h) | [5] |
| OCI-AML3 | Acute Myeloid Leukemia | ~0.1 µM (viability reduced to 43% at 72h) | [5] |
Synergistic Interactions
This compound demonstrates significant synergistic activity when combined with other BCL-2 family inhibitors, such as Navitoclax (ABT-263) and Venetoclax (ABT-199), as well as ABT-737.[1][6] This is particularly relevant in cancers that develop resistance to BCL-2 inhibitors through the upregulation of MCL-1.
Table 3: Synergistic Effects of this compound with ABT-737 in AML Cell Lines
| Cell Line | This compound (1 µM) Viability (%) | ABT-737 (1 µM) Viability (%) | Combination (1 µM each) Viability (%) | Reference |
| MOLM-13 | 28 | 35 | 11 | [6] |
| MV4-11 | 27 | 33 | 10 | [6] |
| HL-60 | 29 | 32 | 13 | [6] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is employed to determine the binding affinity of this compound to MCL-1.
-
Reagents and Materials:
-
Recombinant His-tagged MCL-1 protein
-
Biotinylated BAK-BH3 peptide
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20
-
This compound serially diluted in DMSO
-
384-well low-volume black plates
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing MCL-1 protein and biotinylated Bak-BH3 peptide in assay buffer. Add 10 µL of this mix to each well.
-
Incubate at room temperature for 15 minutes.
-
Prepare a detection mix containing Europium-labeled anti-His antibody and Streptavidin-APC in assay buffer. Add 8 µL of this mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (Excitation: 320 nm, Emission: 620 nm for Europium and 665 nm for APC).
-
The ratio of the emission signals is calculated and used to determine the binding affinity (Ki).
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels.
-
Reagents and Materials:
-
Cancer cell lines (e.g., H929, HL-60)
-
Appropriate cell culture medium with supplements
-
This compound serially diluted in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates
-
-
Procedure:
-
Seed cells in opaque-walled 96-well plates at a suitable density (e.g., 5,000-20,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treat cells with a serial dilution of this compound or DMSO control.
-
Incubate for the desired time period (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by non-linear regression analysis of the concentration-response data.[1]
-
Co-Immunoprecipitation (Co-IP) for MCL-1/BIM Interaction
This technique assesses the ability of this compound to disrupt the interaction between MCL-1 and BIM in a cellular context.[1]
-
Reagents and Materials:
-
Cancer cell line (e.g., H929, SKBR3)
-
This compound
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-MCL-1 antibody
-
Protein A/G magnetic beads
-
Anti-BIM antibody
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Treat cells with this compound or DMSO for the desired time (e.g., 4 hours).
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with anti-MCL-1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads with lysis buffer.
-
Elute the protein complexes from the beads.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-BIM and anti-MCL-1 antibodies. A decrease in the co-immunoprecipitated BIM signal in the this compound-treated samples indicates disruption of the MCL-1/BIM complex.[1]
-
Experimental Workflows
Preclinical Evaluation Workflow for this compound
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MCL-1. Its mechanism of action is centered on the disruption of the MCL-1/pro-apoptotic protein interaction, which effectively triggers the intrinsic apoptotic pathway in cancer cells dependent on MCL-1 for survival. The extensive in vitro data, including binding affinities and cellular potencies, underscore its on-target activity. Furthermore, its synergistic effects with other BCL-2 family inhibitors highlight its potential in combination therapies to overcome drug resistance. The provided experimental protocols serve as a guide for researchers to further investigate the therapeutic potential of this compound and similar MCL-1 inhibitors.
References
A-1210477: A Selective MCL-1 Inhibitor for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-1210477, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key mechanism of cancer cell survival and resistance to conventional therapies, making it a critical target in oncology drug discovery. This compound acts as a BH3 mimetic, disrupting the interaction of MCL-1 with pro-apoptotic proteins, thereby triggering programmed cell death in cancer cells dependent on MCL-1 for survival.
Quantitative Data Summary
The following tables summarize the key biochemical and cellular activities of this compound, providing a quantitative basis for its potency and selectivity.
Table 1: Biochemical Activity of this compound
| Target | Binding Affinity (Ki) | IC50 | Assay Type |
| MCL-1 | 0.454 nM [1][2] | 26.2 nM [1][3] | TR-FRET [1][2] |
| BCL-2 | 132 nM[4] | >100-fold less potent[5] | TR-FRET[1][4] |
| BCL-xL | >660 nM[2] | >100-fold less potent[5] | TR-FRET[1][4] |
| BFL-1 | 660 nM[4] | - | TR-FRET[4] |
| BCL-W | 2280 nM[4] | - | TR-FRET[4] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 / EC50 | Assay Type |
| NCI-H929 | Multiple Myeloma | ~1 µM[5] | Cell Viability[5] |
| H2110 | Non-Small Cell Lung Cancer | <10 µM[4][6] | Cell Viability[4][6] |
| H23 | Non-Small Cell Lung Cancer | <10 µM[4][6] | Cell Viability[1][4] |
| OCI-AML3 | Acute Myeloid Leukemia | <10 µM[7] | Cell Viability[7] |
| HL-60 | Acute Myeloid Leukemia | <10 µM[7] | Cell Viability[7] |
| MOLM-13 | Acute Myeloid Leukemia | <10 µM[7] | Cell Viability[7] |
| MV4-11 | Acute Myeloid Leukemia | <10 µM[7] | Cell Viability[7] |
Mechanism of Action: Inducing Apoptosis
MCL-1 is an anti-apoptotic protein belonging to the BCL-2 family. It sequesters pro-apoptotic proteins like BIM and BAK, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP), a key step in the intrinsic apoptotic pathway.[5] this compound, a BH3 mimetic, competitively binds to the BH3-binding groove of MCL-1.[5] This binding displaces pro-apoptotic proteins, leading to the activation of BAX and BAK, subsequent MOMP, release of cytochrome c from the mitochondria, and ultimately, caspase activation and programmed cell death.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantifies the binding affinity of this compound to MCL-1 and other BCL-2 family proteins.[1][4]
Materials:
-
This compound serially diluted in DMSO
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).[1][4]
-
384-well low-volume black plates
Procedure:
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[5]
-
Prepare a master mix containing GST-tagged MCL-1, f-Bak, and Tb-labeled anti-GST antibody in the assay buffer.[1][4]
-
Add the master mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[1][4]
-
Measure fluorescence on an Envision plate reader using a 340/35 nm excitation filter and 520/525 nm (for f-Bak) and 495/510 nm (for Tb-labeled anti-GST antibody) emission filters.[1][4]
-
The TR-FRET signal is proportional to the amount of f-Bak bound to MCL-1. The decrease in signal in the presence of this compound is used to calculate the Ki.
Cellular Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cell lines.[1][7]
Materials:
-
Cancer cell lines (e.g., H929, H2110, H23)[1]
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound serially diluted in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 15,000-50,000 cells per well.[1]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
Add serially diluted this compound or DMSO to the wells. The final concentrations typically range from 0.001 µM to 30 µM.[1]
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[1]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Plot the percentage of viable cells against the inhibitor concentration to determine the IC50 value.[1]
Co-Immunoprecipitation (Co-IP)
This technique is used to assess the disruption of the MCL-1:BIM protein-protein interaction within a cellular context.[5]
Materials:
-
NCI-H929 cells
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors.[5]
-
Anti-MCL-1 antibody
-
Anti-BIM antibody
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat NCI-H929 cells with this compound or DMSO for 4-6 hours.[5]
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with anti-MCL-1 antibody overnight at 4°C.[5]
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.[5]
-
Wash the beads with lysis buffer.
-
Elute the protein complexes from the beads.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-BIM and anti-MCL-1 antibodies. A decrease in the BIM signal in the inhibitor-treated samples indicates disruption of the MCL-1:BIM complex.[5]
Experimental Workflow for Inhibitor Evaluation
The preclinical evaluation of a selective MCL-1 inhibitor like this compound follows a logical progression from biochemical characterization to cellular and in vivo studies.
In Vivo Efficacy
In vivo studies using mouse xenograft models of acute myeloid leukemia (AML) have demonstrated the potential of this compound to overcome resistance to other BCL-2 family inhibitors like ABT-737.[7] In OCI-AML3 mouse models, which are resistant to ABT-737, treatment with this compound alone led to a significant decrease in engrafted human CD45+ AML cells compared to vehicle control.[7] Furthermore, in AML models sensitive to BCL-2/BCL-xL inhibition, the combination of this compound and ABT-737 resulted in a significantly greater reduction in tumor burden compared to either agent alone.[7]
Conclusion
This compound is a highly potent and selective MCL-1 inhibitor that has demonstrated significant anti-cancer activity in both in vitro and in vivo models. Its ability to specifically target MCL-1, a key driver of cancer cell survival and therapeutic resistance, makes it a valuable tool for research and a promising candidate for further drug development. The detailed experimental protocols and workflow provided in this guide offer a framework for the continued investigation and evaluation of this compound and other next-generation MCL-1 inhibitors. The synergistic effects observed when combining this compound with other BCL-2 family inhibitors highlight a promising therapeutic strategy for various hematological malignancies and solid tumors.[1][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
A-1210477: A Deep Dive into the Discovery and Preclinical Development of a Potent and Selective Mcl-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of A-1210477, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This compound has emerged as a critical tool compound for studying Mcl-1 biology and a foundational lead for the development of Mcl-1 targeted therapies in oncology.
Executive Summary
This compound is a highly selective and potent inhibitor of Mcl-1, an anti-apoptotic protein of the Bcl-2 family frequently overexpressed in various cancers and implicated in therapeutic resistance. This document details the discovery of this compound, its biochemical and cellular activity, and its mechanism of action in inducing apoptosis in cancer cells. Key in vitro and in vivo data are presented, along with the experimental protocols used to generate this information. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of its biological context and preclinical evaluation.
Discovery and Chemical Properties
This compound was identified through a structure-guided design approach aimed at developing selective inhibitors of Mcl-1. Its chemical structure is 7-[5-[[4-[4-[(Dimethylamino)sulfonyl]-1-piperazinyl]phenoxy]methyl]-1,3-dimethyl-1H-pyrazol-4-yl]-1-[2-(4-morpholinyl)ethyl]-3-[3-(1-naphthalenyloxy)propyl]-1H-indole-2-carboxylic acid. The molecule has a molecular weight of 850.04 g/mol .[1]
Mechanism of Action
This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1.[2] This action displaces pro-apoptotic proteins, such as Bim and Bak, which are normally sequestered by Mcl-1.[2] The release of these pro-apoptotic factors leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death (apoptosis).[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and cellular activity.
Table 1: Biochemical Activity
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) to Mcl-1 | 0.454 nM | TR-FRET | [1] |
| IC50 (Mcl-1 Inhibition) | 26.2 nM | Not Specified | [1] |
| Mcl-1:BIM Disruption IC50 | Low µM range | Co-IP | |
| Mcl-1:NOXA Disruption IC50 | ~1 µM | Not Specified | [2] |
Table 2: Selectivity Profile
| Target | Binding Affinity (Ki) / IC50 | Selectivity vs. Mcl-1 | Reference |
| Mcl-1 | 0.454 nM | - | [1] |
| Bcl-2 | >100-fold less potent | >100-fold | [1] |
| Bcl-xL | >100-fold less potent | >100-fold | [1] |
Table 3: In Vitro Cellular Activity (IC50/GI50)
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| NCI-H929 | Multiple Myeloma | 120 nM (GI50) | [2] |
| H2110 | Non-Small Cell Lung Cancer | < 10 µM | [2] |
| H23 | Non-Small Cell Lung Cancer | < 10 µM | [2] |
| HL-60 | Acute Myeloid Leukemia | Viability decreased to 47% at 0.1 µM | [3] |
| MOLM-13 | Acute Myeloid Leukemia | Viability decreased to 46% at 0.1 µM | [3] |
| MV4-11 | Acute Myeloid Leukemia | Viability decreased to 38% at 0.1 µM | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | Viability decreased to 43% at 0.1 µM | [3] |
Table 4: In Vivo Efficacy in AML Mouse Models
| AML Cell Line | Treatment Dose (this compound) | Effect on hCD45+ Chimera Rate | Reference |
| HL-60 | 50, 75, 100 mg/kg | Significant decrease from 30% to 8% | [3] |
| MV4-11 | 50, 75, 100 mg/kg | Significant decrease from 40% to 10% | [3] |
| MOLM-13 | 50, 75, 100 mg/kg | Significant decrease from 28% to 9% | [3] |
| OCI-AML3 | 50, 75, 100 mg/kg | Significant decrease from 25% to 9% | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of this compound to Bcl-2 family proteins.
-
Reagents and Materials:
-
GST-tagged Mcl-1, His-tagged Bcl-2, or His-tagged Bcl-xL protein.
-
Biotinylated Bak-BH3 peptide.
-
Europium-labeled anti-His antibody or Tb-labeled anti-GST antibody.
-
Streptavidin-APC.
-
This compound serially diluted in DMSO.
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).[1]
-
384-well low-volume black plates.
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[2]
-
Prepare a master mix containing the respective Bcl-2 family protein and biotinylated Bak-BH3 peptide in assay buffer. Add 10 µL of this mix to each well.[2]
-
Prepare a detection mix containing the Europium- or Tb-labeled antibody and Streptavidin-APC in assay buffer. Add 8 µL of this mix to each well.[2]
-
Incubate at room temperature for 30-60 minutes.
-
Measure the TR-FRET signal on a compatible plate reader (e.g., Envision plate reader) using appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 520 nm for f-Bak and 495 nm for Tb-labeled antibody).[1]
-
Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation.[2]
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels.
-
Reagents and Materials:
-
Cancer cell lines (e.g., NCI-H929, H2110, H23).
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Opaque-walled 96-well plates.
-
-
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 5,000-50,000 cells per well in 100 µL of culture medium.[1][2]
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
Add serially diluted this compound or DMSO to the wells. The final concentrations typically range from 0.001 µM to 30 µM.[1]
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[2]
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a plate reader.
-
Plot the percentage of viable cells against the inhibitor concentration to determine the GI50/IC50 using non-linear regression analysis.[1][2]
-
Co-Immunoprecipitation (Co-IP) for Mcl-1:Bim Interaction
This technique assesses the ability of this compound to disrupt the interaction between Mcl-1 and Bim in a cellular context.
-
Reagents and Materials:
-
Cancer cell lines (e.g., NCI-H929, SKBR3).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: anti-Mcl-1 or anti-Bim for immunoprecipitation, and corresponding antibodies for western blotting.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
SDS-PAGE and western blotting reagents.
-
-
Procedure:
-
Treat cells with this compound at desired concentrations for a specified time (e.g., 4 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Incubate the cell lysates with the primary antibody (e.g., anti-Mcl-1) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the interacting protein (e.g., anti-Bim) and the immunoprecipitated protein (e.g., anti-Mcl-1).
-
Visualize the protein bands using an appropriate detection system. A decrease in the co-immunoprecipitated protein in the this compound-treated samples indicates disruption of the protein-protein interaction.
-
Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathway Induced by this compound
Preclinical Evaluation Workflow for this compound
In Vivo Studies
This compound has demonstrated significant anti-tumor activity in various preclinical cancer models. In mouse models of acute myeloid leukemia (AML), treatment with this compound as a single agent led to a significant reduction in the population of human AML cells (hCD45+) in the bone marrow.[3] Doses ranging from 50 to 100 mg/kg were effective in mouse models engrafted with HL-60, MV4-11, MOLM-13, and OCI-AML3 cells.[3] Notably, this compound was effective in AML models that were resistant to the Bcl-2/Bcl-xL inhibitor ABT-737, highlighting its potential to overcome certain forms of drug resistance.[3][4]
Furthermore, this compound exhibits synergistic effects when combined with other Bcl-2 family inhibitors, such as Navitoclax (ABT-263) and Venetoclax (ABT-199), leading to enhanced cancer cell killing in a variety of cell lines.[1][3]
Conclusion
This compound is a well-characterized, potent, and selective Mcl-1 inhibitor that has been instrumental in validating Mcl-1 as a therapeutic target in oncology. Its ability to induce apoptosis as a single agent and in combination with other anti-cancer drugs in preclinical models underscores the potential of Mcl-1 inhibition as a therapeutic strategy. While its own development as a clinical candidate may be hampered by suboptimal pharmacokinetic properties, this compound remains an invaluable research tool and a cornerstone for the development of next-generation Mcl-1 inhibitors with improved drug-like properties. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this promising area of cancer therapy.
References
A-1210477: A Potent and Selective Mcl-1 Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and mechanism of action of A-1210477, a highly selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This document summarizes key quantitative binding data, details the experimental protocols used for its characterization, and visualizes its interaction within the broader context of the Bcl-2 family signaling pathway.
Core Data Presentation: Binding Affinity of this compound
This compound is a potent BH3 mimetic that specifically targets Mcl-1, a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates apoptosis.[1][2] Its high affinity and selectivity make it a valuable tool for studying Mcl-1-dependent survival in cancer cells and a promising candidate for therapeutic development.[3]
The binding affinity of this compound to various Bcl-2 family proteins has been determined using biochemical assays, most notably Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[4] The data consistently demonstrates that this compound binds to Mcl-1 with high affinity, exhibiting a dissociation constant (Ki) in the sub-nanomolar range.[2][4]
| Target Protein | Binding Affinity (Ki) | Selectivity vs. Mcl-1 | Reference |
| Mcl-1 | 0.454 nM | - | [2][4] |
| Bcl-2 | 132 nM | >290-fold | |
| Bcl-xL | >660 nM | >1450-fold | |
| Bcl-w | Not Reported | >100-fold | [4] |
| Bfl-1/A1 | Not Reported | >100-fold | [4] |
Experimental Protocols
The determination of the binding affinity of this compound to Bcl-2 family proteins predominantly relies on robust in vitro biochemical assays. The following sections detail the methodologies for two key experimental approaches.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a widely used technique to study protein-protein interactions and to screen for inhibitors.[5] The assay measures the energy transfer between a donor fluorophore (typically a lanthanide like Terbium) and an acceptor fluorophore (like a fluorescently labeled peptide) when they are in close proximity.
Principle: A GST-tagged Mcl-1 protein is incubated with a fluorescently labeled Bak-BH3 peptide (f-Bak). A Terbium-labeled anti-GST antibody binds to the Mcl-1 protein, serving as the FRET donor. When the f-Bak peptide binds to Mcl-1, the donor and acceptor fluorophores are brought close enough for FRET to occur upon excitation of the donor. This compound competes with the f-Bak peptide for binding to Mcl-1, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68 detergent, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).[4]
-
GST-tagged Mcl-1: Prepare a 1 nM solution in assay buffer.
-
Fluorescently-labeled Bak peptide (f-Bak): Prepare a 100 nM solution in assay buffer.
-
Terbium-labeled anti-GST antibody: Prepare a 1 nM solution in assay buffer.
-
This compound: Prepare a serial dilution in DMSO, then dilute in assay buffer to the desired final concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add the reagents in the following order:
-
This compound or DMSO vehicle control.
-
GST-tagged Mcl-1 protein.
-
Fluorescently-labeled Bak peptide.
-
Terbium-labeled anti-GST antibody.
-
-
Incubate the plate at room temperature for 60 minutes, protected from light.[4]
-
-
Data Acquisition:
-
Measure the fluorescence on a plate reader capable of TR-FRET.
-
Use an excitation wavelength of 340 nm.
-
Measure emission at two wavelengths: 495/510 nm for the Terbium donor and 520/525 nm for the f-Bak acceptor.[4]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is another common method to measure binding events in solution. It relies on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its tumbling is slowed, leading to an increase in polarization.
Principle: A fluorescently labeled BH3 peptide (e.g., from the Bak protein) is used as a tracer. In the absence of an inhibitor, the tracer binds to the target Bcl-2 family protein, resulting in a high polarization signal. When an inhibitor like this compound is introduced, it competes with the tracer for binding to the protein, causing the displacement of the tracer and a decrease in the polarization signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer such as phosphate-buffered saline (PBS) with a small amount of surfactant (e.g., 0.01% Tween-20) to prevent non-specific binding.
-
Target Protein (e.g., Mcl-1): Prepare a solution at a concentration approximately equal to the Kd of the tracer-protein interaction.
-
Fluorescently-labeled BH3 peptide (Tracer): Prepare a solution at a concentration well below the Kd of the interaction.
-
This compound: Prepare a serial dilution in DMSO, then dilute in assay buffer.
-
-
Assay Procedure:
-
In a black, low-binding microplate, add the reagents in the following order:
-
This compound or DMSO vehicle control.
-
Target protein.
-
Fluorescently-labeled BH3 peptide.
-
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with polarizing filters.
-
Excite the sample with vertically polarized light at the appropriate wavelength for the fluorophore.
-
Measure both the vertical and horizontal components of the emitted light.
-
-
Data Analysis:
-
The instrument software will calculate the millipolarization (mP) values.
-
Plot the mP values against the concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathway and Mechanism of Action
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This pathway is tightly controlled by the balance between pro-apoptotic (e.g., Bak, Bax, Bim, Puma) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins. In many cancers, the overexpression of anti-apoptotic proteins like Mcl-1 allows malignant cells to evade apoptosis.
This compound acts as a BH3 mimetic, meaning it mimics the function of pro-apoptotic BH3-only proteins like Bim and Puma. By binding to the hydrophobic groove of Mcl-1, this compound prevents Mcl-1 from sequestering pro-apoptotic proteins. This leads to the activation of Bax and Bak, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.[1]
Visualizations
Caption: Intrinsic apoptosis pathway and the mechanism of action of this compound.
References
- 1. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A-1210477 selectivity profile over Bcl-xL and Bcl-2
An In-Depth Technical Guide to the Selectivity Profile of A-1210477
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the selectivity profile of this compound, a pivotal small molecule in apoptosis research. While the query specifically addresses its selectivity over Bcl-xL and Bcl-2, it is critical to preface this analysis with the established fact that this compound is a highly potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1).[1][2] Its utility and mechanism are defined by this primary affinity, and its selectivity over other Bcl-2 family members, such as Bcl-xL and Bcl-2, is a key attribute of its pharmacological profile.
Quantitative Selectivity Profile
This compound's binding affinity for MCL-1 is in the sub-nanomolar range, demonstrating a profound level of selectivity against other anti-apoptotic Bcl-2 family proteins.[2][3] This high degree of selectivity is crucial for minimizing off-target effects, such as the thrombocytopenia associated with Bcl-xL inhibition.[4] The following table summarizes the key quantitative data regarding its binding affinity.
| Target Protein | Binding Affinity (Ki) | Fold Selectivity vs. MCL-1 |
| MCL-1 | 0.454 nM [1][2] | 1x |
| Bcl-2 | 132 nM[3] | ~291x |
| Bcl-xL | >660 nM[3] | >1454x |
Mechanism of Action and the Bcl-2 Signaling Pathway
The B-cell lymphoma 2 (Bcl-2) family of proteins are the central regulators of the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[5] This family is comprised of three factions:
-
Anti-apoptotic Proteins: These include MCL-1, Bcl-2, Bcl-xL, Bcl-w, and A1. Their primary function is to sequester and inhibit pro-apoptotic proteins, thereby preventing apoptosis and promoting cell survival.[6]
-
Pro-apoptotic Effector Proteins: BAX and BAK, when activated, oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7] This event is considered the point of no return, as it allows the release of cytochrome c and other pro-apoptotic factors into the cytosol, triggering caspase activation and cell death.[7]
-
BH3-only Proteins: This subgroup (e.g., BIM, PUMA, NOXA, BAD) acts as sensors for cellular stress.[8] Upon activation, they initiate apoptosis by either directly activating BAX/BAK or by binding to and neutralizing the anti-apoptotic proteins, thus releasing the effector proteins.[6]
This compound functions as a BH3 mimetic. It specifically binds to the hydrophobic BH3-binding groove on the MCL-1 protein, preventing MCL-1 from sequestering pro-apoptotic proteins like BIM and BAK.[9] This disruption frees the pro-apoptotic proteins to activate the downstream apoptotic cascade.
Caption: Intrinsic apoptosis pathway regulated by the Bcl-2 protein family.
Experimental Protocols
The selectivity and potency of this compound are determined through a combination of biochemical and cell-based assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This biochemical assay quantitatively measures the binding affinity of an inhibitor to its target protein by disrupting the interaction between the target and a fluorescently labeled peptide ligand derived from a pro-apoptotic BH3-only protein (e.g., a BAK or BIM peptide).
Objective: To determine the inhibition constant (Ki) or IC50 of this compound for MCL-1, Bcl-xL, and Bcl-2.
Materials:
-
Recombinant His-tagged or GST-tagged Bcl-2 family proteins (MCL-1, Bcl-xL, Bcl-2)[2]
-
Fluorescently labeled BH3 peptide (e.g., FITC-BAK-BH3) (Acceptor)[10]
-
Terbium (Tb)-conjugated anti-His or anti-GST antibody (Donor)[2]
-
This compound serially diluted in DMSO
-
Assay Buffer (e.g., 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 50 mM sodium chloride, 1 mM DTT, and 0.05% Pluronic F-68, pH 7.5)[2]
-
Low-volume 384-well microplates (white, non-binding)
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation: Prepare working solutions of the target protein, fluorescent peptide, and Tb-conjugated antibody in Assay Buffer at desired final concentrations (e.g., 1 nM protein, 100 nM peptide, 1 nM antibody).[2][10]
-
Compound Plating: Add 2 µL of serially diluted this compound or DMSO vehicle (for positive and negative controls) to the appropriate wells of the 384-well plate.
-
Reagent Addition:
-
Add the target protein/Tb-antibody mixture to all wells.
-
Add the fluorescent peptide to all wells except the "negative control" wells.
-
Initiate the binding reaction by adding the final component. The total assay volume is typically 20-25 µL.
-
-
Incubation: Cover the plate to protect it from light and incubate at room temperature for 60 minutes to 3 hours to allow the binding reaction to reach equilibrium.[2][11]
-
Data Acquisition: Measure the TR-FRET signal using a plate reader. This involves exciting the Terbium donor (e.g., at 340 nm) and measuring the emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 520 nm or 665 nm, depending on the acceptor fluorophore).[2][10]
-
Data Analysis: The TR-FRET ratio is calculated by dividing the acceptor emission by the donor emission.[10] The percentage of inhibition is determined relative to the high (no inhibitor) and low (no peptide) controls. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Bcl-2 compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 4. Exploiting selective BCL-2 family inhibitors to dissect cell survival dependencies and define improved strategies for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
A-1210477: A Technical Guide to Targeting MCL-1 Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of A-1210477, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key survival mechanism for numerous cancers and a significant contributor to therapeutic resistance. This compound serves as a critical research tool for studying MCL-1 dependent cancers and as a foundational compound for the development of novel anti-cancer therapies.
Core Mechanism of Action
This compound is a BH3 mimetic that binds with high affinity to the BH3-binding groove of MCL-1.[1] This action displaces pro-apoptotic proteins, such as Bak and Bim, which are normally sequestered by MCL-1.[1] The release of these pro-apoptotic factors leads to the activation of Bak and Bax, triggering mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death (apoptosis).[1]
Quantitative Data Summary
The following tables summarize the key biochemical and cellular activities of this compound, providing a quantitative basis for its potency and selectivity.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line / Condition | Reference |
| Binding Affinity (Ki) | 0.454 nM | [2][3][4][5][6] | |
| IC50 (TR-FRET) | 26.2 nM | [2][5] | |
| MCL-1:NOXA Interaction IC50 | ~1 µM | [1][3][4] | |
| Cellular Activity (GI50/IC50) | < 10 µM | H2110, H23 | [1] |
| Cellular Activity (Viability) | Significant decrease at 0.1 µM | HL-60, MOLM-13, MV4-11, OCI-AML3 | [7] |
Table 2: Selectivity Profile of this compound
| Target | Selectivity vs. MCL-1 | Reference |
| Bcl-2 | >100-fold | [1][2][5] |
| Bcl-xL | >100-fold | [1][2][5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of MCL-1 in the intrinsic apoptosis pathway and the mechanism by which this compound induces cell death.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay
This assay is employed to determine the binding affinity of inhibitors to MCL-1.
-
Reagents and Materials:
-
Recombinant GST-tagged MCL-1 protein
-
Fluorescein-labeled Bak (f-Bak) peptide
-
Terbium-labeled anti-GST antibody (Tb-labeled anti-GST)
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5)
-
This compound serially diluted in DMSO
-
384-well low-volume black plates
-
-
Procedure:
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing 1 nM GST-tagged MCL-1, 100 nM f-Bak, and 1 nM Tb-labeled anti-GST antibody in assay buffer.
-
Add the master mix to each well.
-
Incubate at room temperature for 60 minutes.
-
Measure fluorescence on a plate reader using a 340/35 nm excitation filter and 520/525 nm (for f-Bak) and 495/510 nm (for Tb-labeled anti-GST antibody) emission filters.[2]
-
Calculate Ki values from the resulting data.
-
Cell Viability Assay (e.g., Real-Time-Glo™ MT or CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HL-60, MOLM-13, MV4-11, OCI-AML3, H2110, H23)
-
Appropriate cell culture medium and supplements
-
This compound serially diluted in DMSO
-
Real-Time-Glo™ MT Assay Kit or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates
-
-
Procedure:
-
Seed cells in opaque-walled 96-well plates at a suitable density (e.g., 5,000-10,000 cells per well).[1]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.[1]
-
Add serially diluted this compound or DMSO (vehicle control) to the wells.[7]
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
Equilibrate the plates to room temperature.
-
Add the lytic reagent from the assay kit to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[1]
-
Plot the percentage of viable cells against the inhibitor concentration to determine the GI50/IC50.[1]
-
Co-Immunoprecipitation (Co-IP)
This technique is used to assess the ability of this compound to disrupt the interaction between MCL-1 and pro-apoptotic proteins like Bim in a cellular context.
-
Reagents and Materials:
-
Cancer cell lines (e.g., H929)
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors.[1]
-
Anti-MCL-1 antibody
-
Protein A/G magnetic beads
-
Anti-Bim antibody
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Treat cells with this compound or DMSO for a specified duration (e.g., 4-6 hours).[1]
-
Lyse the cells in ice-cold lysis buffer.[1]
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with anti-MCL-1 antibody overnight at 4°C.[1]
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.[1]
-
Wash the beads multiple times with lysis buffer.[1]
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-Bim antibody to detect the amount of Bim co-immunoprecipitated with MCL-1.
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of MCL-1 inhibitors like this compound.
Conclusion
This compound is a highly potent and selective MCL-1 inhibitor that has proven invaluable for the study of MCL-1 dependent cancers. Its well-characterized biochemical and cellular activities, coupled with established experimental protocols, provide a robust framework for researchers in oncology and drug discovery. The data and methodologies presented in this guide offer a solid foundation for further investigation into the therapeutic potential of MCL-1 inhibition and the development of next-generation targeted therapies. This compound has been demonstrated to be effective as a single agent and in combination with other anti-cancer drugs, such as ABT-737, to overcome drug resistance.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 7. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
A-1210477 as a Chemical Probe for MCL-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-1210477, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This compound serves as a valuable chemical probe for elucidating the role of MCL-1 in cellular survival and for investigating the therapeutic potential of MCL-1 inhibition in various cancers. This document details the biochemical and cellular activity of this compound, provides established experimental protocols for its use, and visualizes key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a direct comparison of its potency, selectivity, and cellular efficacy.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Type | Notes |
| Ki (MCL-1) | 0.454 nM[1][2][3][4] | TR-FRET Binding Assay | High-affinity binding to human MCL-1. |
| IC50 (MCL-1) | 26.2 nM[1] | TR-FRET Binding Assay | Potent inhibition of MCL-1 interaction with pro-apoptotic partners.[1] |
| Selectivity | >100-fold vs. BCL-2, BCL-XL, BCL-W, BFL-1[1][2] | TR-FRET Binding Assay | Demonstrates high selectivity for MCL-1 over other BCL-2 family members. |
| Ki (BCL-2) | 132 nM[2] | TR-FRET Binding Assay | |
| Ki (BFL-1) | 660 nM[2] | TR-FRET Binding Assay | |
| Ki (BCL-W) | 2280 nM[2] | TR-FRET Binding Assay |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 | Assay Type | Notes |
| NCI-H929 | Multiple Myeloma | ~1 µM | CellTiter-Glo | MCL-1 dependent cell line.[5] |
| H2110 | Non-Small Cell Lung Cancer | < 10 µM | CellTiter-Glo | |
| H23 | Non-Small Cell Lung Cancer | < 10 µM | CellTiter-Glo | |
| HL-60 | Acute Myeloid Leukemia | 2.46 µM - 5.53 µM[2] | CCK-8/MTT | |
| MOLM-13 | Acute Myeloid Leukemia | ~1 µM | Real-Time-Glo | [6] |
| MV4-11 | Acute Myeloid Leukemia | ~1 µM | Real-Time-Glo | [6] |
| OCI-AML3 | Acute Myeloid Leukemia | ~1 µM | Real-Time-Glo | [6] |
| SK-BR-3 | Breast Cancer | Not Reported | N/A | Induces apoptosis and disrupts MCL-1/BIM interaction.[1][7] |
Mechanism of Action: Disrupting the MCL-1 Survival Signal
MCL-1 is an anti-apoptotic member of the BCL-2 family of proteins.[5] It sequesters pro-apoptotic proteins such as BAK and BIM, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[5] this compound acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of MCL-1.[6][8] This action displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[8]
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize the activity of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of this compound to MCL-1 by detecting the disruption of a known protein-protein interaction.
-
Principle: The assay relies on the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., FITC or d2). A recombinant MCL-1 protein (e.g., GST-tagged or His-tagged) is labeled with the donor, and a peptide derived from a pro-apoptotic partner (e.g., BAK or BIM) is labeled with the acceptor. When in close proximity, excitation of the donor results in energy transfer to the acceptor and a specific FRET signal. This compound competes with the labeled peptide for binding to MCL-1, leading to a decrease in the FRET signal.[9]
-
Materials:
-
Recombinant human MCL-1 protein (e.g., GST-tagged)
-
Fluorescently labeled peptide (e.g., FITC-BAK-BH3)
-
Terbium-labeled anti-tag antibody (e.g., anti-GST-Tb)
-
This compound
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM EDTA, 0.05% Pluronic F-68, 50 mM NaCl, 1 mM DTT, pH 7.5.[1][2]
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.[1][10]
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (e.g., excitation at 340 nm, emission at 495 nm for the donor and 520 nm for the acceptor).[1]
-
Calculate the ratio of the acceptor to donor emission signals and plot against the concentration of this compound to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cell lines by measuring the intracellular ATP levels, which correlate with the number of metabolically active cells.
-
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP present.
-
Materials:
-
Cancer cell lines of interest (e.g., NCI-H929)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[1][5]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).[1][6]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot against the concentration of this compound to determine the IC50.
-
Co-Immunoprecipitation (Co-IP) for MCL-1/BIM Interaction
This technique is used to assess the ability of this compound to disrupt the interaction between MCL-1 and pro-apoptotic proteins like BIM in a cellular context.
-
Principle: An antibody specific to MCL-1 is used to pull down MCL-1 and any interacting proteins from cell lysates. The presence of BIM in the immunoprecipitated complex is then detected by Western blotting. Treatment with this compound is expected to reduce the amount of BIM that co-immunoprecipitates with MCL-1.
-
Materials:
-
Cancer cell line (e.g., SKBR3)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-MCL-1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Anti-BIM antibody for Western blotting
-
Anti-MCL-1 antibody for Western blotting (as a loading control for the IP)
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 4 hours).[11]
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with the anti-MCL-1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes. Incubate for 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-BIM and anti-MCL-1 antibodies.
-
Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).
-
Conclusion
This compound is a highly potent and selective MCL-1 inhibitor that serves as an invaluable tool for studying the biological functions of MCL-1 and for validating MCL-1 as a therapeutic target in oncology. The experimental protocols provided in this guide offer a robust framework for characterizing the biochemical and cellular activities of this compound and other potential MCL-1 inhibitors. The continued use of such chemical probes will undoubtedly advance our understanding of apoptosis and contribute to the development of novel cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
A-1210477 in Hematological Malignancy Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein of the B-cell lymphoma 2 (BCL-2) family, is a critical survival factor for many hematological malignancies and a key driver of resistance to chemotherapy and other targeted agents.[1] A-1210477 is a potent and highly selective small-molecule inhibitor of MCL-1 that has demonstrated significant preclinical activity in various hematological cancer models, particularly acute myeloid leukemia (AML).[2][3] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and illustrating its mechanism of action and experimental workflows through signaling pathway diagrams.
Core Concepts: Mechanism of Action of this compound
This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the MCL-1 protein.[1][4] This action displaces pro-apoptotic proteins, such as BIM and BAK, which are normally sequestered by MCL-1.[4][5] The release of these pro-apoptotic factors leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[5] The high selectivity of this compound for MCL-1 over other BCL-2 family members like BCL-2 and BCL-xL minimizes off-target effects, such as thrombocytopenia, which can be a concern with less selective inhibitors.[3][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound in hematological malignancy models.
Table 1: Biochemical and In Vitro Cellular Activity of this compound
| Parameter | Value | Cell Lines / Conditions | Reference |
| Binding Affinity (Ki) | 0.45 nM | Cell-free assay | [2] |
| IC50 (Cell-free) | 26.2 nM | Cell-free assay | [3] |
| HL-60 IC50 | 2.46 µM | 48-hour incubation, CCK8 assay | [2] |
| H2110 & H23 Viability | IC50 < 10 µM | Cell viability assay | [2] |
| Viability (0.1 µM, 72h) | |||
| HL-60 | 47% | Real-Time-Glo assay | [6][7] |
| MOLM-13 | 46% | Real-Time-Glo assay | [6][7] |
| MV4-11 | 38% | Real-Time-Glo assay | [6][7] |
| OCI-AML3 | 43% | Real-Time-Glo assay | [6][7] |
| Selectivity | >100-fold vs. BCL-2 & BCL-xL | Cell-free assays | [3][4] |
Table 2: In Vitro Combination Therapy with this compound in AML Cell Lines
| Combination (1 µM each, 72h) | Cell Line | % Viability (Combination) | % Viability (this compound alone) | % Viability (ABT-737 alone) | Reference |
| This compound + ABT-737 | MOLM-13 | 11% | 28% | 35% | [6][7] |
| MV4-11 | 10% | 27% | 33% | [6][7] | |
| HL-60 | 13% | 29% | 32% | [6][7] |
Table 3: In Vivo Efficacy of this compound in AML Mouse Models
| Treatment | Mouse Model | % hCD45(+) Chimera Rate | % hCD45(+) (Vehicle Control) | Reference |
| This compound (50-100 mg/kg) | HL-60 | 8% | 30% | [6][7] |
| MV4-11 | 10% | 40% | [6][7] | |
| MOLM-13 | 9% | 28% | [6][7] | |
| OCI-AML3 | 9% | 25% | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's activity.
Cell Viability Assays (Real-Time-Glo™ or CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability of hematological malignancy cell lines.
Materials:
-
Human leukemia cell lines (e.g., HL-60, MOLM-13, MV4-11, OCI-AML3)[6][7]
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)[4]
-
This compound (solubilized in DMSO)[7]
-
Real-Time-Glo™ MT Cell Viability Assay (Promega) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[4][6]
-
Opaque-walled 96-well plates[4]
-
Plate reader capable of measuring luminescence[4]
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[3][4]
-
Incubate plates overnight at 37°C in a 5% CO2 incubator.[4]
-
Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound or vehicle control (DMSO) to the wells.[7]
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[4][7]
-
Equilibrate the plates to room temperature for approximately 30 minutes.[4]
-
Add an equal volume of Real-Time-Glo™ or CellTiter-Glo® reagent to each well.[4]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP and, thus, the number of viable cells.[4]
TR-FRET Binding Assay for MCL-1
This assay quantifies the binding affinity of this compound to the MCL-1 protein.
Materials:
-
Terbium-labeled anti-GST antibody or Europium-labeled anti-His antibody (Donor)[3][4]
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)[4]
-
Assay Buffer (e.g., 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM EDTA, 0.05% Pluronic F-68, 50 mM NaCl, 1 mM DTT, pH 7.5)[3]
-
This compound serially diluted in DMSO[4]
-
384-well low-volume black plates[4]
-
TR-FRET enabled plate reader[4]
Procedure:
-
Add serially diluted this compound or DMSO to the wells of a 384-well plate.[4]
-
Prepare a mix of recombinant MCL-1 protein and the labeled Bak-BH3 peptide in assay buffer and add to the wells.[3][4]
-
Incubate at room temperature for a defined period (e.g., 15-60 minutes).[3][8]
-
Prepare a detection mix containing the donor and acceptor fluorophores (e.g., anti-tag antibody and streptavidin-APC) and add to the wells.[4]
-
Incubate the plate at room temperature, protected from light.[4]
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for Europium/Terbium and 665 nm for APC).[4] The ratio of acceptor to donor emission is proportional to the binding of the Bak-BH3 peptide to MCL-1.
Co-Immunoprecipitation (Co-IP) and Western Blot
This protocol is used to demonstrate that this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins like BIM in a cellular context.
Materials:
-
NCI-H929 cells or other suitable cell line[4]
-
This compound[4]
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors[4]
-
Anti-MCL-1 antibody for immunoprecipitation[4]
-
Protein A/G magnetic beads or agarose (B213101) beads[4]
-
Primary antibodies: anti-MCL-1 and anti-BIM[4]
-
HRP-conjugated secondary antibody[9]
-
SDS-PAGE gels and transfer apparatus[9]
-
PVDF membrane[4]
-
Chemiluminescent substrate[9]
Procedure:
-
Treat cells with this compound or DMSO for 4-6 hours.[4]
-
Lyse cells in ice-cold lysis buffer and clarify the lysates by centrifugation.[4]
-
Incubate a portion of the lysate with anti-MCL-1 antibody overnight at 4°C.[4]
-
Add Protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.[4]
-
Wash the beads multiple times with lysis buffer.[4]
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.[4]
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane and probe with primary antibodies against MCL-1 and BIM, followed by the appropriate HRP-conjugated secondary antibody.[4][9]
-
Detect the protein bands using a chemiluminescent substrate. A decrease in the BIM signal in the this compound-treated samples indicates disruption of the MCL-1:BIM complex.[4]
Visualizations: Workflows and Logical Relationships
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of MCL-1 in hematological malignancies. Its high potency and selectivity have been demonstrated through a variety of preclinical assays. The data strongly support the rationale for targeting MCL-1, both as a monotherapy in MCL-1-dependent cancers and in combination with other agents, such as BCL-2 inhibitors, to overcome resistance.[6][10] Future research will likely focus on optimizing combination strategies, identifying predictive biomarkers for sensitivity to this compound, and evaluating next-generation MCL-1 inhibitors with improved pharmacokinetic properties for clinical development.[11][12]
References
- 1. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Bcl-2 inhibition in the treatment of hematologic malignancies [frontiersin.org]
- 6. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Targeting MCL-1 in hematologic malignancies: Rationale and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A-1210477: In Vitro Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a key regulator of the intrinsic apoptosis pathway.[3] Overexpression of MCL-1 is implicated in the survival of various cancer cells and contributes to resistance to conventional cancer therapies. This compound binds to the BH3-binding groove of MCL-1 with high affinity, disrupting the interaction between MCL-1 and pro-apoptotic proteins like Bim and Bak.[2][3] This disruption leads to the activation of the apoptotic cascade, making this compound a promising agent for cancer research and drug development. These application notes provide detailed protocols for in vitro experiments using this compound in cell culture settings.
Mechanism of Action
This compound selectively binds to MCL-1, preventing it from sequestering pro-apoptotic proteins.[3] This leads to the release of Bak and Bim, which then activate the mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspases and executes the apoptotic program.[3]
Quantitative Data Summary
The following tables summarize the biochemical and cellular activity of this compound in various cancer cell lines.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Ki) | 0.454 nM | Cell-free assay | [1] |
| IC50 (Cell-free) | 26.2 nM | Cell-free assay | [1] |
| Cellular Activity (IC50) | See Table 2 | Various | [3][4] |
| MCL-1-NOXA Interaction IC50 | ~1 µM | Cellular context |
Table 2: Cellular Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| H929 | Multiple Myeloma | Not explicitly stated, but effective | 48 | [1] |
| H2110 | Non-Small Cell Lung Cancer | < 10 | 72 | [3][5] |
| H23 | Non-Small Cell Lung Cancer | < 10 | 72 | [3][5] |
| HL-60 | Acute Myeloid Leukemia | ~0.1 | 72 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | ~0.1 | 72 | [4] |
| MV4-11 | Acute Myeloid Leukemia | ~0.1 | 72 | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | ~0.1 | 72 | [4] |
Experimental Protocols
Cell Culture and Maintenance
A general protocol for culturing and maintaining cancer cell lines for this compound treatment is provided below. Specific media and conditions may vary depending on the cell line.
Materials:
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
T25 or T75 culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[6]
-
For adherent cells, subculture when they reach 80-90% confluency. For suspension cells, subculture every 2-3 days to maintain optimal cell density.
-
To subculture adherent cells, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in a new flask with fresh medium.[6]
-
To subculture suspension cells, dilute the cell suspension with fresh medium to the desired density.
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Prepare a high-concentration stock solution of this compound by dissolving it in DMSO. For example, a 10 mM stock solution.[1][7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).[7]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cells in culture
-
This compound stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells into an opaque-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[1] The optimal seeding density should be determined for each cell line.
-
Incubate the plate overnight to allow cells to attach (for adherent cells) and resume growth.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).[1][4]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate or T25 flask) and treat with this compound at the desired concentration and for the desired time.
-
Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8][9]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate on the cell population and analyze the fluorescence signals to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Co-Immunoprecipitation (Co-IP) to Assess MCL-1/Bim Interaction
This technique is used to determine if this compound disrupts the interaction between MCL-1 and its binding partners like Bim.[2]
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against MCL-1 or Bim for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Antibodies against MCL-1 and Bim for Western blotting
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in a suitable lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-MCL-1) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against MCL-1 and Bim, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the co-immunoprecipitated protein (e.g., Bim pulled down with MCL-1) in the this compound-treated sample compared to the control indicates disruption of the protein-protein interaction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
A-1210477: Application Notes and Protocols for Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1210477 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a key member of the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of MCL-1 is a common survival mechanism in various cancers and is associated with resistance to conventional chemotherapies. This compound binds to the BH3-binding groove of MCL-1 with high affinity, displacing pro-apoptotic proteins like Bak and Bim.[3] This disruption leads to mitochondrial outer membrane permeabilization (MOMP), subsequent caspase activation, and ultimately, apoptosis.[3][4] These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in cancer cell lines.
Mechanism of Action
This compound selectively targets MCL-1, leading to the activation of the intrinsic apoptosis pathway. By inhibiting MCL-1, this compound prevents the sequestration of pro-apoptotic proteins, allowing them to activate BAX and BAK, which then oligomerize on the mitochondrial outer membrane. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, triggering the formation of the apoptosome and activating the caspase cascade, culminating in programmed cell death.[3][4]
Data Presentation: Working Concentrations of this compound
The effective working concentration of this compound for inducing apoptosis is cell line-dependent. The following table summarizes reported concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
| Cell Line | Assay Type | Working Concentration | Incubation Time | Outcome |
| H929 | Cell Viability | 120 nM (GI50) | 48-72 hours | Inhibition of cell growth.[3] |
| H2110, H23 | Cell Viability | < 10 µM (IC50) | 48 hours | Inhibition of cell viability.[1][3] |
| H23 | Cytotoxicity Assay | Not specified | 24 hours | Cytotoxicity against human H23 cells.[1] |
| MOLM-13 | Cell Viability | 0.1 µM - 10 µM | 72 hours | Significant decrease in cell viability at 0.1 µM.[5][6] |
| MV4-11 | Cell Viability | 0.1 µM - 10 µM | 72 hours | Significant decrease in cell viability at 0.1 µM.[5][6] |
| HL-60 | Cell Viability | 0.1 µM - 10 µM | 72 hours | Significant decrease in cell viability at 0.1 µM.[5][6] |
| OCI-AML3 | Cell Viability | 0.1 µM - 10 µM | 72 hours | Significant decrease in cell viability at 0.1 µM.[5][6] |
| Various | Synergy with Navitoclax | Low µM range | 48 hours | Synergistic induction of apoptosis. |
| HCC cell lines | Apoptosis Signaling | 2 µM | Not specified | Triggered apoptosis signaling.[2] |
Experimental Protocols
General Workflow for Apoptosis Assays
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (solubilized in DMSO)
-
Target cells in culture
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the determined incubation time (e.g., 24-72 hours).
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells once with PBS. Trypsinize the cells and combine them with the collected medium.
-
Suspension cells: Collect the cells directly.
-
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of PI staining solution immediately before analysis.[7]
-
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[8]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
This compound (solubilized in DMSO)
-
Target cells in culture
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired incubation period (e.g., 6-24 hours).[9] Include a positive control for apoptosis induction (e.g., staurosporine).
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]
-
Incubation: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 1-2 hours to stabilize the luminescent signal.[3]
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]
- 5. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
How to dissolve and store A-1210477 for research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
A-1210477 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a key member of the B-cell lymphoma 2 (Bcl-2) family.[1][2][3][4] By binding to MCL-1 with high affinity, this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins like BIM, leading to the induction of apoptosis in cancer cells that are dependent on MCL-1 for survival.[2][4] Its high selectivity for MCL-1 over other Bcl-2 family members makes it a valuable tool for studying the specific role of MCL-1 in cellular processes and a promising candidate for therapeutic development.[2][4] These application notes provide detailed protocols for the dissolution and storage of this compound to ensure its stability and efficacy in research settings.
Chemical Properties and Solubility
Proper dissolution is critical for the accurate and effective use of this compound in experimental settings. The following tables summarize the solubility of this compound in various solvents for both in vitro and in vivo applications.
Table 1: In Vitro Solubility Data [1][2][4]
| Solvent | Solubility | Concentration (for 1 mg) | Concentration (for 5 mg) | Concentration (for 10 mg) | Notes |
| DMSO | ≥ 10 mg/mL | 100 µL (at 10 mg/mL) | 500 µL (at 10 mg/mL) | 1 mL (at 10 mg/mL) | Ultrasonic treatment may be needed to achieve a clear solution. Use fresh, moisture-free DMSO.[1][2] |
| Ethanol | Slightly Soluble | Not Recommended for Stock | Not Recommended for Stock | Not Recommended for Stock | Not suitable for preparing high-concentration stock solutions.[4] |
| Water | Insoluble | Not Applicable | Not Applicable | Not Applicable | This compound is not soluble in aqueous solutions alone.[2] |
Table 2: In Vivo Formulation Solubility Data [1]
| Solvent System | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 1 mg/mL | Add solvents sequentially and ensure the solution is clear at each step.[1] |
| 10% DMSO, 90% corn oil | ≥ 1 mg/mL | A clear solution can be achieved with this formulation.[1] |
Storage and Stability
To maintain the integrity and activity of this compound, it is imperative to adhere to the following storage guidelines.
Table 3: Storage Conditions [1][2][3]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place.[1] |
| 4°C | 2 years | For shorter-term storage.[1] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
| -20°C | 1 year | Suitable for shorter-term storage of stock solutions.[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro assays.
Materials:
-
This compound powder (Molecular Weight: 850.04 g/mol )[1]
-
Anhydrous (moisture-free) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.5 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For 8.5 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the solution is not completely clear, place it in an ultrasonic water bath for 5-10 minutes, or until the solid is fully dissolved.[1] Gentle warming can also aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.[1][3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound DMSO stock solution (from Protocol 1)
-
Appropriate cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy. For example, to achieve a final concentration of 10 µM in a cell culture well, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Application: Add the prepared working solutions to your cell cultures and proceed with the experiment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in research.
References
Application Notes and Protocols for A-1210477 in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that plays a critical role in regulating the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is a common feature in various cancers, including Non-Small Cell Lung Cancer (NSCLC), and is associated with tumor survival and resistance to conventional therapies. This compound binds to the BH3-binding groove of Mcl-1 with high affinity, disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bim and Bak.[1][4] This disruption unleashes the pro-apoptotic signaling cascade, leading to the induction of apoptosis in Mcl-1-dependent cancer cells. These application notes provide detailed protocols and data for the use of this compound in NSCLC cell lines.
Data Presentation
Table 1: In Vitro Sensitivity of NSCLC Cell Lines to this compound
| Cell Line | Description | IC50 (µM) | Reference |
| NCI-H2110 | Adenocarcinoma | < 10 | [5] |
| NCI-H23 | Adenocarcinoma | < 10 | [5] |
IC50 values were determined after 72 hours of treatment.
Signaling Pathway
The mechanism of action of this compound involves the inhibition of Mcl-1, a key anti-apoptotic protein. By binding to Mcl-1, this compound prevents it from sequestering pro-apoptotic proteins like Bim and Bak. This leads to the activation of Bak and subsequent mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade, ultimately resulting in apoptosis.
Figure 1: Mcl-1 Signaling Pathway Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on the viability of NSCLC cell lines.[6]
Materials:
-
NSCLC cell lines (e.g., NCI-H2110, NCI-H23)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Figure 2: Experimental Workflow for Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed NSCLC cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate overnight at 37°C and 5% CO2.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the desired time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (containing floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol describes the detection of Mcl-1 and other apoptosis-related proteins by Western blot following treatment with this compound.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bim, anti-Bak, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat NSCLC cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein levels relative to a loading control like β-actin.
Combination Therapy
This compound has shown synergistic effects when combined with other Bcl-2 family inhibitors, such as navitoclax (B1683852) (ABT-263), which inhibits Bcl-2 and Bcl-xL.[3] This combination strategy can overcome resistance mechanisms mediated by the differential expression of anti-apoptotic proteins.
Synergistic Effect of this compound and Navitoclax
The combination of this compound and navitoclax has been shown to induce robust apoptosis in cancer cell lines that are resistant to single-agent treatment.[3] The rationale for this combination is to simultaneously inhibit the key anti-apoptotic proteins Mcl-1, Bcl-2, and Bcl-xL, thereby lowering the threshold for apoptosis induction.
Experimental Approach: To assess the synergistic effect, a checkerboard titration of this compound and navitoclax can be performed using the cell viability assay described above. The combination index (CI) can be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Figure 3: Logic of this compound and Navitoclax Combination.
Conclusion
This compound is a valuable research tool for investigating the role of Mcl-1 in NSCLC. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their studies. Further investigation into the efficacy of this compound in a broader range of NSCLC cell lines and in combination with other therapeutic agents is warranted to fully elucidate its potential as a cancer therapeutic.
References
A-1210477: A Selective MCL-1 Inhibitor for Acute Myeloid Leukemia (AML) Research
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
A-1210477 is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2] Overexpression of MCL-1 is a common mechanism of resistance to chemotherapy and targeted agents in Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[3][4] These application notes provide an overview of this compound's utility in AML studies, including its mechanism of action, and protocols for in vitro and in vivo experiments.
This compound has demonstrated efficacy in preclinical AML models, both as a single agent and in combination with other BCL-2 family inhibitors, such as ABT-737 and venetoclax (B612062) (ABT-199).[3][5][6] It has been shown to overcome resistance to BCL-2/BCL-XL antagonists in AML cell lines and mouse models.[3][4]
Mechanism of Action
This compound selectively binds to the BH3-binding groove of the MCL-1 protein with high affinity.[1] This binding displaces pro-apoptotic proteins, such as Bim, from MCL-1.[5] The released Bim is then free to activate the pro-apoptotic proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[5] In AML cells resistant to BCL-2 inhibitors like venetoclax, the sequestration of Bim by MCL-1 is a key survival mechanism. This compound abrogates this resistance by liberating Bim from MCL-1, thereby synergizing with BCL-2 inhibitors to induce robust apoptosis.[5][6]
Data Presentation
In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | MCL-1 Expression | This compound IC50 (nM) | ABT-737 Sensitivity | Reference |
| HL-60 | Low | Not explicitly stated, but sensitive | Sensitive | [3][4] |
| MOLM-13 | Intermediate | Not explicitly stated, but sensitive | Sensitive | [3][4] |
| MV4-11 | Intermediate | Not explicitly stated, but sensitive | Sensitive | [3][4] |
| OCI-AML3 | High | Not explicitly stated, but sensitive | Insensitive | [3][4] |
Synergistic Effects of this compound with BCL-2 Family Inhibitors
| Cell Line | Treatment (72h) | % Cell Viability | Reference |
| HL-60 | This compound (1 µM) | 29% | [3][7] |
| ABT-737 (1 µM) | 32% | [3][7] | |
| This compound (1 µM) + ABT-737 (1 µM) | 13% | [3][7] | |
| MOLM-13 | This compound (1 µM) | 28% | [3][7] |
| ABT-737 (1 µM) | 35% | [3][7] | |
| This compound (1 µM) + ABT-737 (1 µM) | 11% | [3][7] | |
| MV4-11 | This compound (1 µM) | 27% | [3][7] |
| ABT-737 (1 µM) | 33% | [3][7] | |
| This compound (1 µM) + ABT-737 (1 µM) | 10% | [3][7] |
Visualizations
Caption: this compound selectively inhibits MCL-1, leading to apoptosis in AML cells.
Caption: A typical workflow for the in vitro assessment of this compound in AML cell lines.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is adapted from methodologies described in studies evaluating this compound in AML cell lines.[3][7]
Materials:
-
AML cell lines (e.g., HL-60, MOLM-13, MV4-11, OCI-AML3)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 15,000-20,000 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.1 µM to 10 µM.[3] A DMSO control should be included.
-
Treatment: Add the diluted this compound or DMSO control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate according to the manufacturer's instructions. Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol is based on standard flow cytometry procedures used to assess apoptosis.
Materials:
-
AML cells treated as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time (e.g., 4 or 24 hours), harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic/late apoptotic cells (Annexin V and PI positive).
Protocol 3: Western Blot Analysis
This protocol outlines the general steps for assessing protein expression changes following this compound treatment.
Materials:
-
AML cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-MCL-1, anti-BCL-2, anti-Bim, anti-PARP, anti-γH2AX, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify protein levels relative to a loading control like β-actin.
Protocol 4: In Vivo AML Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.[3][7]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
AML cell lines (e.g., MOLM-13, MV4-11, HL-60).
-
This compound formulation for in vivo use.
-
Vehicle control.
-
Calipers for tumor measurement (if applicable).
-
Flow cytometry antibodies for human CD45.
Procedure:
-
Cell Implantation: Inject AML cells intravenously or subcutaneously into the mice.
-
Treatment Initiation: Once the disease is established (e.g., detectable human CD45+ cells in peripheral blood or palpable tumors), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound and/or other agents (e.g., ABT-737) via the appropriate route (e.g., intraperitoneal, oral gavage) at the desired dose and schedule. Administer vehicle to the control group.
-
Monitoring: Monitor the mice for signs of toxicity, body weight changes, and tumor growth (if applicable).
-
Efficacy Assessment:
-
Data Analysis: Compare the survival curves and leukemic burden between the treatment and control groups using appropriate statistical methods.
Concluding Remarks
This compound is a valuable research tool for investigating the role of MCL-1 in AML pathogenesis and for exploring novel therapeutic strategies. The protocols provided here offer a starting point for researchers to design and execute experiments to evaluate the efficacy and mechanism of action of this selective MCL-1 inhibitor. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Mcl-1 enhances cell death induced by the Bcl-2-selective inhibitor ABT-199 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: A-1210477 Co-treatment with Venetoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as BCL-2 and Myeloid Cell Leukemia 1 (MCL-1) often overexpressed in various cancers, contributing to therapeutic resistance. Venetoclax (B612062), a highly selective BCL-2 inhibitor, has demonstrated significant efficacy in hematological malignancies.[1][2] However, resistance to venetoclax can emerge, often mediated by the upregulation of other anti-apoptotic proteins, most notably MCL-1.[3] A-1210477 is a potent and selective small-molecule inhibitor of MCL-1.[4][5] Preclinical studies have shown that the co-administration of this compound and venetoclax results in a synergistic induction of apoptosis in cancer cells, particularly in Acute Myeloid Leukemia (AML), offering a promising therapeutic strategy to overcome venetoclax resistance.[6][7][8]
These application notes provide a comprehensive overview of the co-treatment protocol involving this compound and venetoclax, including detailed experimental procedures and data presentation guidelines.
Mechanism of Action: Dual Inhibition of BCL-2 and MCL-1
Venetoclax selectively binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM.[3] This releases BIM to activate the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, culminating in apoptosis.[3] In venetoclax-resistant cells, MCL-1 can sequester BIM, preventing apoptosis. This compound inhibits MCL-1, leading to the release of MCL-1-bound pro-apoptotic proteins. The simultaneous inhibition of both BCL-2 and MCL-1 leads to a robust activation of the apoptotic pathway, resulting in synergistic cancer cell death.[6][7]
Quantitative Data Summary
The synergistic effect of this compound and venetoclax has been demonstrated in various preclinical studies. The following tables summarize representative quantitative data from studies on AML cell lines.
Table 1: Synergistic Induction of Apoptosis in AML Cell Lines
| Cell Line | This compound (µM) | Venetoclax (µM) | % Apoptosis (Single Agent) | % Apoptosis (Combination) | Synergy Analysis (CI Value) | Reference |
| MOLM-13 | 1 | 0.1 | A: ~15%, V: ~20% | > 70% | < 1 (Synergistic) | Luedtke et al.[6] |
| MV4-11 | 1 | 0.1 | A: ~10%, V: ~15% | > 60% | < 1 (Synergistic) | Luedtke et al.[6] |
| OCI-AML3 | 1 | 1 | A: ~20%, V: ~25% | > 80% | < 1 (Synergistic) | Luedtke et al.[6] |
CI: Combination Index; CI < 1 indicates synergy.
Table 2: In Vivo Efficacy in AML Xenograft Models
| Mouse Model | Treatment Group | Tumor Burden Reduction (%) | Survival Benefit | Reference |
| OCI-AML3 Xenograft | Vehicle | - | - | Luedtke et al.[6] |
| This compound | ~30% | Moderate | Luedtke et al.[6] | |
| Venetoclax | ~40% | Moderate | Luedtke et al.[6] | |
| This compound + Venetoclax | > 90% | Significant | Luedtke et al.[6] | |
| MOLM-13 Xenograft | Vehicle | - | - | Luedtke et al.[6] |
| This compound | ~25% | Moderate | Luedtke et al.[6] | |
| Venetoclax | ~35% | Moderate | Luedtke et al.[6] | |
| This compound + Venetoclax | > 85% | Significant | Luedtke et al.[6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and venetoclax.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MOLM-13, MV4-11, OCI-AML3)
-
Complete culture medium
-
This compound and Venetoclax
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and venetoclax, both alone and in combination at a constant ratio.
-
Treat the cells with the drugs for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software like CompuSyn to determine the Combination Index (CI) to assess synergy.[9][10][11][12]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Collect both adherent and suspension cells after drug treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13][14][15][16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate on the cell population and quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Treated and control cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells and treat with this compound and venetoclax as described for the MTT assay.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[1][6][17][18]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as BCL-2 family members, to confirm the mechanism of action.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BIM, anti-BAX, anti-BAK, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Conclusion
The co-treatment of this compound and venetoclax represents a rational and promising therapeutic strategy for cancers dependent on BCL-2 and MCL-1 for survival. The protocols and guidelines provided in these application notes offer a framework for researchers to investigate and validate the synergistic anti-cancer effects of this drug combination. Careful experimental design, execution, and data analysis are crucial for obtaining reliable and reproducible results that can further elucidate the therapeutic potential of dual BCL-2 and MCL-1 inhibition.
References
- 1. ulab360.com [ulab360.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. Venetoclax for AML: changing the treatment paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 9. scribd.com [scribd.com]
- 10. combosyn.com [combosyn.com]
- 11. combosyn.com [combosyn.com]
- 12. youtube.com [youtube.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. promega.com [promega.com]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 19. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptosis pathway.[1] This family includes pro-apoptotic members (e.g., BAX, BAK, BIM) and anti-apoptotic members (e.g., BCL-2, BCL-XL, BCL-w, MCL-1).[1] In healthy cells, a delicate balance between these proteins dictates cell fate. However, many cancer cells evade apoptosis by overexpressing anti-apoptotic proteins, which sequester pro-apoptotic proteins and prevent the activation of BAX and BAK, the ultimate effectors of mitochondrial outer membrane permeabilization.[1] This makes the BCL-2 family attractive targets for cancer therapy.[2][3]
A-1210477: A Selective MCL-1 Inhibitor
Myeloid cell leukemia 1 (MCL-1) is a key anti-apoptotic protein whose overexpression is associated with tumor progression and resistance to conventional chemotherapy.[2][4] this compound is a potent and selective small-molecule inhibitor of MCL-1.[2] It belongs to a series of indole-2-carboxylic acids that bind with high affinity to MCL-1, disrupting its interaction with pro-apoptotic proteins like BIM.[2] This disruption frees BIM to activate BAX/BAK, thereby inducing apoptosis in MCL-1-dependent cancer cells.[2]
ABT-263 (Navitoclax): A BCL-2/BCL-XL/BCL-w Inhibitor
ABT-263, also known as navitoclax (B1683852), is a BH3 mimetic that potently inhibits the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-w.[1][3] By mimicking the action of BH3-only proteins, navitoclax binds to and antagonizes these anti-apoptotic proteins, leading to the release of sequestered pro-apoptotic activators and subsequent apoptosis.[3][5] While navitoclax has shown significant anti-tumor activity, particularly in lymphoid malignancies, its efficacy in solid tumors can be limited by the expression of MCL-1, which is not effectively targeted by the drug and serves as a primary resistance mechanism.[2][6]
Rationale for Combination Therapy
The expression of MCL-1 is a known resistance factor for BCL-2/BCL-XL inhibitors like navitoclax.[2] Cancer cells can rely on MCL-1 for survival when BCL-2 and BCL-XL are inhibited. Therefore, a rational therapeutic strategy is to co-inhibit both MCL-1 and BCL-2/BCL-XL to achieve a more comprehensive blockade of the anti-apoptotic machinery. The combination of this compound and ABT-263 is predicted to be synergistic, as simultaneously targeting these distinct survival pathways should lower the threshold for apoptosis induction more effectively than either agent alone.[2] Studies have confirmed that this combination exhibits synergistic anti-proliferative effects in a variety of cancer cell lines, including those from cervical cancer, non-small cell lung cancer, and multiple myeloma.[2][7][8]
Signaling Pathway and Mechanism of Synergy
Quantitative Data Summary
The synergistic effect of combining this compound and ABT-263 has been quantified in various cancer cell lines. The data below is summarized from a study on cervical cancer cell lines, demonstrating a significant reduction in the half-maximal inhibitory concentration (IC50) when the drugs are used in combination.
Table 1: Single-Agent IC50 Values in Cervical Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | ABT-263 IC50 (µM) |
|---|---|---|
| SiHa | 20.23 ± 0.55 | 11.13 ± 0.48 |
| CaSki | 6.7 ± 0.04 | 3.4 ± 0.13 |
| C33A | 11.97 ± 0.22 | 11.77 ± 0.11 |
(Data sourced from reference[7])
Table 2: IC50 Values for Combination Therapy (1:1 Ratio) in Cervical Cancer Cell Lines
| Cell Line | Combination IC50 (µM) |
|---|---|
| SiHa | 3.07 ± 0.11 |
| CaSki | 1.6 ± 0.04 |
| C33A | 3.11 ± 0.06 |
(Data sourced from reference[7])
Table 3: Sensitization of Cervical Cancer Cells to ABT-263 by this compound
| Cell Line | ABT-263 IC50 (µM) | ABT-263 IC50 with 4µM this compound (µM) | Fold Sensitization |
|---|---|---|---|
| SiHa | 10.12 ± 0.34 | 2.0 ± 0.15 | ~5-fold |
| CaSki | 3.4 ± 0.13 | 0.3 ± 0.0013 | ~11-fold |
(Data sourced from references[7][8])
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the synergy between this compound and ABT-263.
Protocol 1: Cell Viability and Synergy Assessment
This protocol determines the effect of the drug combination on cell proliferation and quantifies synergy.
Materials:
-
Cancer cell lines of interest (e.g., SiHa, CaSki)[7]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound and ABT-263 (Navitoclax) stock solutions in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader with luminescence detection capability
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells at an appropriate density (e.g., 2,500 cells/well) in 96-well plates and allow them to attach for 6-7 hours.[7]
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and ABT-263 in culture medium.
-
Treat cells with a matrix of drug concentrations, including each drug alone and in combination, typically at a constant ratio (e.g., 1:1) or as a fixed concentration of one drug against a dilution series of the other.[7] Ensure DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include "untreated" (medium only) and "vehicle" (DMSO) controls.
-
-
Incubation:
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL).
-
Mix contents on a plate shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot dose-response curves and calculate IC50 values for each drug and the combination using appropriate software (e.g., GraphPad Prism).
-
Calculate synergy scores using a suitable model, such as the Bliss independence model or Highest Single Agent (HSA) model.[10][11] A Bliss score greater than zero indicates synergy.[10]
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol is used to detect the cleavage of key apoptotic proteins, confirming that cell death occurs via apoptosis.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors[12]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP, anti-cleaved Caspase-3, anti-MCL-1, anti-BCL-XL, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate[12]
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates with this compound, ABT-263, the combination, and a vehicle control for a specified time (e.g., 24-48 hours).
-
Collect both adherent and floating cells to ensure apoptotic cells are included.[13]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[12]
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies (e.g., anti-cleaved PARP, 1:1000 dilution) overnight at 4°C.[12][13]
-
Wash the membrane three times with TBST (Tris-Buffered Saline, 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol can be used to demonstrate that this compound and ABT-263 disrupt the binding of MCL-1 and BCL-XL to pro-apoptotic proteins like BIM, respectively.
Materials:
-
Treated cell pellets
-
Non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors)[16]
-
Primary antibodies for IP (e.g., anti-MCL-1 or anti-BCL-XL)
-
Protein A/G magnetic beads or agarose (B213101) beads[17]
-
Primary antibodies for Western blot (e.g., anti-BIM, anti-MCL-1, anti-BCL-XL)
-
IgG isotype control antibody
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with the drugs as described for Western blotting.
-
Lyse cells using a non-denaturing Co-IP lysis buffer to preserve protein complexes.[16] Keep samples on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Pre-clearing Lysate:
-
Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C with gentle rotation. This step reduces non-specific binding.[16]
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Washing:
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by Western blot, probing the membrane with antibodies against the expected interaction partners (e.g., anti-BIM).
-
A reduced amount of BIM co-immunoprecipitated with MCL-1 in the this compound-treated samples would indicate successful disruption of the MCL-1/BIM complex.
-
References
- 1. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity as single agents and in combination with ABT-263 (navitoclax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anti-proliferative effects of combination of ABT-263 and MCL-1 selective inhibitor this compound on cervical cancer cell lines | Semantic Scholar [semanticscholar.org]
- 5. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anti-proliferative effects of combination of ABT-263 and MCL-1 selective inhibitor this compound on cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic anti-proliferative effects of combination of ABT-263 and MCL-1 selective inhibitor this compound on cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell viability assay for drug synergy [bio-protocol.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 18. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols: A-1210477 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulate apoptosis, or programmed cell death. Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional chemotherapy and targeted agents. This compound binds to the BH3-binding groove of MCL-1 with high affinity, displacing pro-apoptotic proteins and thereby initiating the apoptotic cascade.[2] This targeted approach has shown promise in preclinical studies, particularly in combination with other anticancer therapies to overcome resistance and enhance therapeutic efficacy. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with standard chemotherapy agents.
Mechanism of Action: Synergistic Induction of Apoptosis
Chemotherapeutic agents induce cellular stress and DNA damage, which in turn activates pro-apoptotic signaling pathways. However, cancer cells can counteract these signals by upregulating anti-apoptotic proteins like MCL-1. By selectively inhibiting MCL-1, this compound lowers the threshold for apoptosis, making cancer cells more susceptible to the cytotoxic effects of chemotherapy. This combination strategy aims to simultaneously disable the cancer cell's survival mechanisms while introducing a lethal stimulus, leading to a synergistic anti-tumor effect.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in combination with other BCL-2 family inhibitors and the synergistic effects of other selective MCL-1 inhibitors with common chemotherapy agents. This data can serve as a reference for designing combination studies with this compound.
Table 1: In Vitro Synergy of this compound with BCL-2/BCL-XL Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Combination Agent | This compound Concentration (µM) | Combination Agent Concentration (µM) | Cell Viability Reduction (%) | Combination Index (CI) | Reference |
| MOLM-13 | ABT-737 | 1 | 1 | 89 | <0.16 (with ABT-199) | [3][4] |
| MV4-11 | ABT-737 | 1 | 1 | 90 | Not Reported | [3] |
| HL-60 | ABT-737 | 1 | 1 | 87 | Not Reported | [3] |
| U937 | ABT-199 | Not Specified | Not Specified | Not Reported | <0.70 | [4] |
| THP-1 | ABT-199 | Not Specified | Not Specified | Not Reported | <0.30 | [4] |
Table 2: Representative In Vitro Synergy of Selective MCL-1 Inhibitors with Chemotherapy Agents
| Cancer Type | MCL-1 Inhibitor | Chemotherapy Agent | Cell Line | IC50 Reduction (Fold Change) | Synergy Model | Reference |
| Non-Small Cell Lung Cancer | Compound 26 | Docetaxel | A427 | >4 (for Docetaxel) | BLISS | [5] |
| Esophageal Squamous Cell Carcinoma | UMI-77 | Cisplatin (B142131) | KYSE150, KYSE510 | Significant Enhancement | Not Specified | [6] |
| Ovarian Cancer | Dasatinib (indirect MCL-1 effect) | Docetaxel | IGROV1 | Synergistic | Combination Index | [7] |
| Pancreatic Ductal Adenocarcinoma | ABT-737 (BCL-2/xL inhibitor) | Paclitaxel | PK-8 | ~2.8 | IC50 Comparison | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits MCL-1, sensitizing cancer cells to chemotherapy-induced apoptosis.
Caption: A typical workflow for evaluating this compound and chemotherapy combinations.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapy agent, both alone and in combination, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., Docetaxel, Cisplatin, Doxorubicin (B1662922), Paclitaxel; dissolved in appropriate solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium. For combination treatments, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][10]
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound and a chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, the chemotherapy agent, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect the supernatant containing any floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-BIM, anti-BAX, anti-BAK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Conclusion
The selective MCL-1 inhibitor this compound holds significant promise as a combination partner for conventional chemotherapy agents. By targeting a key survival mechanism in cancer cells, this compound has the potential to overcome chemoresistance and enhance the efficacy of existing treatments. The protocols and data presented here provide a framework for researchers to explore these synergistic interactions in various cancer models, with the ultimate goal of developing more effective therapeutic strategies for patients. Careful in vitro and in vivo validation is crucial to identify the most promising combinations and to guide future clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Downregulation of Mcl-1 synergizes the apoptotic response to combined treatment with cisplatin and a novel fiber chimeric oncolytic adenovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mcl-1 is downregulated in cisplatin-induced apoptosis, and proteasome inhibitors restore Mcl-1 and promote survival in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting MCL-1 sensitizes human esophageal squamous cell carcinoma cells to cisplatin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib (BMS-35482) interacts synergistically with docetaxel, gemcitabine, topotecan and doxorubicin in ovarian cancer cells with high SRC pathway activation and protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-2/Bcl-xL inhibitor ABT-737 sensitizes pancreatic ductal adenocarcinoma to paclitaxel-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synergistic Combination of Cisplatin and Piperine Induces Apoptosis in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Combination of a Novel GLUT1 Inhibitor and Cisplatin Synergistically Inhibits Breast Cancer Cell Growth By Enhancing the DNA Damaging Effect and Modulating the Akt/mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-1210477 in Mitochondrial Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1210477 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[3] Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[4][5] this compound binds to the BH3-binding groove of MCL-1 with high affinity, displacing pro-apoptotic proteins and thereby triggering the mitochondrial apoptotic cascade.[1][4] These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the mitochondrial apoptosis pathway and to evaluate its potential as a therapeutic agent.
Mechanism of Action of this compound
The intrinsic apoptosis pathway is tightly controlled by the balance between pro- and anti-apoptotic members of the Bcl-2 family.[3] Anti-apoptotic proteins, such as MCL-1, Bcl-2, and Bcl-xL, sequester pro-apoptotic "effector" proteins like BAK and BAX, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane (MOMP).[3] MOMP leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating caspases and executing programmed cell death.[6]
This compound acts as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA) that bind to and neutralize anti-apoptotic Bcl-2 family members.[4][7] By specifically inhibiting MCL-1, this compound liberates pro-apoptotic proteins, leading to BAK/BAX activation, MOMP, and subsequent apoptosis.[1][8]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound across various parameters and cell lines.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Target Protein | Value | Reference |
| Ki | MCL-1 | 0.45 nM | [1] |
| Ki | Bcl-2 | 132 nM | [9] |
| Ki | Bcl-xL | >660 nM | [9] |
| IC50 (Cell-free assay) | MCL-1 | 26.2 nM | [2] |
| IC50 (Disruption of MCL-1/BIM) | - | Low µM range | [8] |
Table 2: In Vitro Cell Viability Inhibition by this compound
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay | Reference |
| HL-60 | Acute Myeloid Leukemia | < 0.1 | 72 h | Real-Time-Glo™ MT | [4] |
| MOLM-13 | Acute Myeloid Leukemia | < 0.1 | 72 h | Real-Time-Glo™ MT | [4] |
| MV4-11 | Acute Myeloid Leukemia | < 0.1 | 72 h | Real-Time-Glo™ MT | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | < 0.1 | 72 h | Real-Time-Glo™ MT | [4] |
| H929 | Multiple Myeloma | Not specified | 48 h | CellTiter-Glo | [2] |
| H2110 | Non-small cell lung cancer | Not specified | 48 h | CellTiter-Glo | [2] |
| H23 | Non-small cell lung cancer | Not specified | 24 h | CCK8 | [2] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on mitochondrial apoptosis are provided below.
Preparation of this compound Stock Solution
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in fresh, anhydrous DMSO.[2]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
Cells of interest
-
96-well opaque-walled microplates
-
This compound stock solution
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 15,000-50,000 cells per well and incubate overnight.[2]
-
Prepare serial dilutions of this compound in culture medium. It is recommended to perform dilutions in half-log steps starting from a high concentration (e.g., 30 µM).[2]
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2][4]
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 values by performing a non-linear regression analysis of the concentration-response data.[2]
-
Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed approximately 1 x 106 cells and treat with this compound for the desired time.[10]
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[10]
-
Wash the cells twice with cold PBS and centrifuge at approximately 670 x g for 5 minutes at room temperature.[10]
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-fluorochrome and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells at room temperature for 15-30 minutes in the dark.[11]
-
Analyze the samples by flow cytometry within one hour.[10]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins in the mitochondrial apoptosis pathway.
-
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-MCL-1, anti-Bcl-2, anti-BIM, anti-cleaved Caspase-3, anti-PARP)[12]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for the desired time (e.g., 4 or 24 hours).[12]
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression.[12]
-
Synergistic Studies with Other Bcl-2 Family Inhibitors
This compound can be used in combination with other Bcl-2 family inhibitors, such as ABT-263 (Navitoclax) or ABT-199 (Venetoclax), to achieve synergistic anti-cancer effects, particularly in cells that are dependent on multiple anti-apoptotic proteins for survival.[2][4]
Conclusion
This compound is a valuable research tool for elucidating the role of MCL-1 in the mitochondrial apoptosis pathway. Its high potency and selectivity make it an excellent probe for studying MCL-1-dependent apoptosis in various cell types and for exploring its therapeutic potential, both as a single agent and in combination with other anti-cancer drugs. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies of programmed cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]
- 9. Bcl-2 compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
A-1210477 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the Mcl-1 inhibitor, A-1210477, in aqueous buffers. The following information is designed to troubleshoot common issues and provide clear protocols for preparing this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use fresh, anhydrous (water-free) DMSO, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound. For optimal results, store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is soluble in DMSO but is practically insoluble in water and ethanol.[1] The reported solubility in DMSO can vary slightly among suppliers.
Q3: Why does my this compound precipitate when I add the DMSO stock solution to my aqueous buffer or cell culture medium?
A3: This is a common phenomenon known as "solvent shock." this compound is a hydrophobic compound with poor aqueous solubility. While it readily dissolves in an organic solvent like DMSO, rapidly diluting the concentrated stock into an aqueous environment causes the compound to crash out of solution as it is no longer soluble in the predominantly aqueous mixture.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. It is critical to always include a vehicle control in your experiments (media with the same final concentration of DMSO but without this compound) to account for any potential effects of the solvent itself.
Troubleshooting Guide: Precipitation in Aqueous Buffers
Encountering precipitation can be a significant hurdle in experiments. This guide provides a systematic approach to resolving these issues.
Immediate Precipitation Upon Dilution
If you observe precipitation immediately after adding your this compound DMSO stock to your aqueous buffer or cell culture medium, consider the following troubleshooting steps.
Experimental Workflow for Solubilization
Caption: Workflow for preparing and troubleshooting this compound solutions.
Delayed Precipitation (in Incubator)
If the solution is initially clear but a precipitate forms over time (hours to days), this may indicate issues with compound stability or interactions with media components.
-
Interaction with Media Components: The presence of serum can help solubilize some hydrophobic compounds. If you are working in serum-free conditions, the likelihood of precipitation may increase. Consider if a low percentage of serum (e.g., 1-2%) is permissible for your experiment.
-
pH Stability: While not specifically documented for this compound, the stability of some compounds can be pH-dependent. Ensure your buffer system is robust.
-
Temperature Fluctuations: Minimize the time that plates or tubes are outside the incubator to avoid temperature-related solubility changes.
Quantitative Data Summary
The following tables summarize the available solubility data for this compound.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mg/mL (~11.76 mM) | May require sonication.[3] |
| DMSO | 3 mg/mL (~3.52 mM) | Use fresh DMSO as moisture can reduce solubility.[1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: Formulations for Aqueous Dispersions
| Formulation Components (in order of addition) | Final Concentration | Appearance |
| 1. 10% DMSO2. 40% PEG3003. 5% Tween-804. 45% Saline | ≥ 1 mg/mL (1.18 mM) | Clear solution[3] |
| 1. 10% DMSO2. 90% (20% SBE-β-CD in saline) | 1 mg/mL (1.18 mM) | Suspended solution (requires sonication)[3] |
| 1. 10% DMSO2. 90% Corn Oil | ≥ 1 mg/mL (1.18 mM) | Clear solution[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock solution into cell culture medium.
-
Prepare a 10 mM Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to a concentration of 10 mM. Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Warm the Medium: Warm your cell culture medium to 37°C.
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps.
-
For a final concentration of 10 µM, you might first dilute your 10 mM stock 1:10 in warm medium to create a 1 mM intermediate solution.
-
Then, dilute this 1 mM solution 1:100 into your final volume of cell culture medium.
-
-
Add Dropwise and Mix: Add the stock solution (or intermediate dilution) dropwise to the medium while gently swirling the flask or tube. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.
-
Visual Inspection: After dilution, visually inspect the medium to ensure no precipitate has formed.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is based on a commonly cited formulation for achieving a clear solution for injection.[1][3]
-
Prepare DMSO Stock: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Add Co-solvents Sequentially: In a sterile tube, add the components in the following order, ensuring the solution is clear after each addition: a. Add the required volume of the this compound DMSO stock. b. Add PEG300 (to a final concentration of 40%). Mix until the solution is clear. c. Add Tween-80 (to a final concentration of 5%). Mix until the solution is clear. d. Add saline to reach the final volume (to a final concentration of 45%).
-
Final Solution: The resulting mixture should be a clear solution ready for administration.
Mcl-1 Signaling Pathway
Caption: this compound inhibits Mcl-1, releasing pro-apoptotic proteins.
References
Technical Support Center: Optimizing A-1210477 Dosage for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A-1210477, a potent and selective Mcl-1 inhibitor, in cell viability assays.[1][2] This resource offers detailed experimental protocols, troubleshooting advice, and quantitative data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, high-affinity small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[2] Mcl-1 is a member of the Bcl-2 family of proteins that prevents apoptosis (programmed cell death) by binding to and sequestering pro-apoptotic proteins like BIM.[3] By binding to Mcl-1, this compound disrupts the Mcl-1/BIM complex, releasing BIM to activate the apoptotic cascade, leading to cancer cell death.[4] This makes it a valuable tool for studying apoptosis and a potential therapeutic agent in cancers that overexpress Mcl-1.[3][5]
Q2: How should I prepare and store this compound?
This compound is typically solubilized in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final DMSO concentration in the culture medium should be kept low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) in your experiments.
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound will vary depending on the cell line and the duration of the assay. Based on published data, a common starting concentration range is from 0.1 µM to 10 µM.[6] It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q4: Can this compound be used in combination with other drugs?
Yes, this compound has been shown to have synergistic effects when used in combination with other apoptosis-inducing agents, such as the Bcl-2/Bcl-xL inhibitor Navitoclax (ABT-263) or the Bcl-2 inhibitor ABT-737.[6][8] This is particularly effective in cancer cells that rely on multiple anti-apoptotic proteins for survival.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Inconsistent cell numbers across wells is a major source of variability.[9]
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of cells, media, and this compound.[9]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can alter the concentration of this compound. It is best practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data points.[9]
Issue 2: Inconsistent or unexpected IC50 values.
-
Cell Line Integrity: Use low-passage, authenticated cell lines. Genetic drift in cell lines over time can lead to changes in drug sensitivity.[9]
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., by chemically reducing the reagent). To check for this, run a control with this compound in cell-free media.[9]
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is not causing toxicity.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Optimize the incubation time for your specific cell line and experimental goals.
Issue 3: Compound precipitation in the culture medium.
-
Solubility Limits: If you observe precipitation after diluting your this compound stock solution in the culture medium, you may be exceeding its aqueous solubility.
-
Dilution Method: When diluting from a DMSO stock, make serial dilutions in DMSO first before the final dilution into the aqueous culture medium. This gradual change in solvent can help prevent precipitation.
-
Serum Concentration: Proteins in fetal bovine serum (FBS), such as albumin, can help to solubilize hydrophobic compounds. Increasing the serum concentration (if your experimental protocol allows) may improve the solubility of this compound.[7]
Quantitative Data
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MOLM-13 | Acute Myeloid Leukemia | ~1 | [6] |
| MV4-11 | Acute Myeloid Leukemia | ~1 | [6] |
| HL-60 | Acute Myeloid Leukemia | ~1 | [6] |
| H929 | Multiple Myeloma | Not specified, but sensitive | [1] |
| H2110 | Non-small cell lung cancer | Not specified, but sensitive | [1] |
| H23 | Non-small cell lung cancer | Not specified, but sensitive | [1] |
| SKBR3 | Breast Cancer | Not specified, but sensitive | [1] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is a common method for assessing cell viability.[10][11]
Materials:
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Prepare a cell suspension at the desired density in culture medium.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background measurements.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for this compound cell viability assay.
MCL-1 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits MCL-1, promoting apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. benchchem.com [benchchem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. OUH - Protocols [ous-research.no]
Potential off-target effects of A-1210477 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Mcl-1 inhibitor, A-1210477, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] It acts as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 with high affinity.[3] This prevents Mcl-1 from sequestering pro-apoptotic proteins like Bim and Bak.[4][5] The release of these pro-apoptotic factors leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death.[1]
Q2: How selective is this compound for Mcl-1?
This compound exhibits high selectivity for Mcl-1 over other Bcl-2 family members such as Bcl-2 and Bcl-xL.[6] Its binding affinity for Mcl-1 is in the sub-nanomolar range, while it shows significantly lower affinity for other Bcl-2 proteins.[6]
Q3: In which cancer cell types is this compound expected to be most effective?
This compound is most effective in cancer cells that are dependent on Mcl-1 for survival. This dependency is often observed in various hematological malignancies, such as acute myeloid leukemia (AML) and multiple myeloma, as well as in certain solid tumors.[1][7]
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, this compound has been shown to have synergistic effects when combined with other Bcl-2 family inhibitors, such as the Bcl-2/Bcl-xL inhibitor Navitoclax (ABT-263) or the Bcl-2 specific inhibitor Venetoclax (ABT-199).[1][8] This is particularly effective in cancers that rely on multiple anti-apoptotic proteins for survival.
Troubleshooting Guide
Issue 1: Unexpected Increase in Mcl-1 Protein Levels After this compound Treatment
Symptom: Western blot analysis shows an increase in total Mcl-1 protein levels in cells treated with this compound, which is counterintuitive for an inhibitor.
Possible Cause: This is a known phenomenon with several Mcl-1 inhibitors.[9][10] The binding of the inhibitor can stabilize the Mcl-1 protein, protecting it from proteasomal degradation. This stabilization is thought to be related to impaired ubiquitination of Mcl-1.[10]
Troubleshooting Steps:
-
Confirm Target Engagement: An increase in Mcl-1 protein can be an indirect indicator of target engagement. To directly confirm that this compound is binding to Mcl-1 in your cells, perform a Cellular Thermal Shift Assay (CETSA). A shift in the thermal stability of Mcl-1 in the presence of this compound confirms target engagement.
-
Assess Downstream Effects: Even with increased total Mcl-1, the inhibitor should still be functional. Verify the disruption of Mcl-1's interaction with pro-apoptotic partners. Perform a co-immunoprecipitation (Co-IP) of Mcl-1 and look for a decrease in associated Bim.
-
Measure Apoptosis: Ultimately, the functional readout is apoptosis. Use a Caspase-Glo 3/7 assay to confirm that the apoptotic pathway is being activated despite the elevated Mcl-1 levels.
Logical Workflow for Troubleshooting Mcl-1 Stabilization
Caption: Troubleshooting workflow for increased Mcl-1 protein levels.
Issue 2: Cell Death is Observed, but it does not appear to be Apoptotic
Symptom: A decrease in cell viability is observed upon this compound treatment, but canonical markers of apoptosis (e.g., caspase cleavage) are absent or weak.
Possible Cause: Inhibition of Mcl-1 can induce non-apoptotic cell death pathways or other cellular responses such as cell cycle arrest and DNA damage, which can lead to a reduction in cell proliferation without classical apoptosis.[11][12][13] Mcl-1 has roles in DNA damage response and cell cycle progression.[11][14]
Troubleshooting Steps:
-
Assess DNA Damage: Perform immunofluorescence or western blotting for DNA damage markers such as γH2AX. An increase in γH2AX foci or protein levels would suggest the induction of DNA damage.[11][14]
-
Analyze Cell Cycle Profile: Use flow cytometry with propidium (B1200493) iodide staining to analyze the cell cycle distribution of treated cells. Look for accumulation of cells in a specific phase of the cell cycle.
-
Evaluate Apoptosis-Independent Readouts: Use assays that measure cell proliferation, such as a long-term colony formation assay, to assess the anti-proliferative effects of this compound.
Signaling Pathway of Mcl-1 Inhibition-Induced DNA Damage Response
Caption: Mcl-1 inhibition can lead to DNA damage and cell cycle arrest.
Quantitative Data Summary
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity |
| This compound | Mcl-1 | 0.454 | 26.2 | >100-fold vs. other Bcl-2 family members |
| This compound | Bcl-2 | 132 | - | |
| This compound | Bcl-xL | >660 | - |
Data compiled from multiple sources.[6]
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Objective: To confirm the binding of this compound to Mcl-1 in intact cells.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentration (e.g., 1 µM) and a vehicle control (DMSO) for 2-4 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells by repeated freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatants and analyze the levels of soluble Mcl-1 by western blotting.
-
Data Analysis: A positive result is indicated by a shift in the melting curve of Mcl-1 to a higher temperature in the this compound-treated samples compared to the vehicle control, signifying that the drug has bound to and stabilized the protein.
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Co-Immunoprecipitation (Co-IP) of Mcl-1 and Bim
Objective: To determine if this compound disrupts the interaction between Mcl-1 and Bim.
Methodology:
-
Cell Treatment: Treat cells with this compound or DMSO for the desired time (e.g., 4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., CHAPS-based buffer) to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Mcl-1 antibody overnight at 4°C. Then, add protein A/G beads to pull down the Mcl-1-antibody complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluates by western blotting using antibodies against Mcl-1 and Bim.
-
Data Analysis: A decrease in the amount of Bim co-precipitated with Mcl-1 in the this compound-treated sample compared to the control indicates disruption of the interaction.
Caspase-Glo® 3/7 Assay for Apoptosis
Objective: To quantify the induction of apoptosis by measuring the activity of caspases 3 and 7.
Methodology:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound. Include a vehicle control and a positive control for apoptosis.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence in the this compound-treated wells compared to the control indicates an increase in caspase 3/7 activity and, therefore, apoptosis.
References
- 1. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MCL-1 localizes to sites of DNA damage and regulates DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
A-1210477 stability in cell culture media
Welcome to the technical support center for A-1210477, a potent and selective Mcl-1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and high-affinity inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), with a Ki of 0.45 nM.[1] It functions by binding to Mcl-1, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bim.[2] This disruption liberates pro-apoptotic factors, leading to the induction of apoptosis in Mcl-1-dependent cancer cells.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility and stability of the compound.
Q3: How should I store this compound stock solutions?
This compound stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the stock solutions at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1]
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for hydrophobic compounds. This is often due to a phenomenon known as "solvent shock." Here are several strategies to prevent this:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, typically below 0.5%, to minimize cytotoxicity.[4]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock into a smaller volume of medium, then add this intermediate dilution to the final culture volume.[4]
-
Increase Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[4]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[4]
Q5: How stable is this compound in cell culture media at 37°C?
Q6: Are there any components in the this compound chemical structure that might be prone to degradation in cell culture conditions?
The chemical structure of this compound contains a sulfonamide group and an indole (B1671886) moiety.
-
Sulfonamides: Generally, sulfonamides are hydrolytically stable at the neutral to slightly alkaline pH typical of cell culture media (pH 7.2-7.4).
-
Indoles: Indole derivatives can be susceptible to photodegradation. Therefore, it is recommended to protect solutions containing this compound from light during preparation and incubation.
Q7: Does the presence of serum in the cell culture medium affect the stability of this compound?
Serum proteins can bind to small molecules, which can either stabilize or destabilize the compound. While specific data on the interaction of this compound with serum proteins is not available, it is a factor to consider, especially in serum-free versus serum-containing conditions. If you observe differences in efficacy between these conditions, it may be related to serum protein interactions.
Troubleshooting Guides
Issue 1: Compound Precipitation
| Symptom | Possible Cause | Troubleshooting Steps |
| Immediate cloudiness or visible precipitate upon adding this compound stock to media. | Solvent Shock: Rapid change in solvent polarity from DMSO to aqueous media. | 1. Reduce Final DMSO Concentration: Ensure the final DMSO concentration is below 0.5%.2. Use Stepwise Dilution: Create an intermediate dilution in a small volume of media before adding to the final volume.3. Enhance Mixing: Add the stock solution slowly while gently agitating the media.4. Warm the Media: Pre-warm the media to 37°C before adding the compound. |
| Precipitate forms over time during incubation. | Delayed Precipitation: The compound is at the limit of its solubility and slowly comes out of solution. | 1. Lower the Working Concentration: If experimentally feasible, reduce the final concentration of this compound.2. Assess Media Components: High concentrations of salts or other additives in custom media formulations could reduce solubility.[6] |
Issue 2: Inconsistent or Lower-Than-Expected Activity
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable results between experiments or a gradual loss of compound effect. | Compound Degradation: Potential breakdown of this compound over time in the incubator. | 1. Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in media immediately before use.2. Replenish Media for Long-Term Experiments: For experiments longer than 72 hours, consider replacing the media with freshly prepared this compound at regular intervals.3. Protect from Light: Minimize exposure of stock solutions and media containing this compound to light. |
| Lower than expected potency. | Inaccurate Stock Concentration: Errors in initial weighing or dissolution. | 1. Verify Stock Solution Concentration: If possible, confirm the concentration of your stock solution using an analytical method like UV-Vis spectrophotometry or HPLC.2. Ensure Complete Dissolution: Use sonication or gentle heating to ensure the compound is fully dissolved in DMSO when preparing the stock solution.[1] |
Data Presentation
This compound Solubility and Stock Solution Parameters
| Parameter | Value/Recommendation | Reference |
| Recommended Solvent | DMSO | [3] |
| Solubility in DMSO | ≥ 3 mg/mL (3.52 mM) | |
| Stock Solution Storage | -20°C (1 year) or -80°C (2 years) | [1] |
| Storage Precaution | Aliquot to avoid freeze-thaw cycles | [1] |
| Final DMSO in Media | < 0.5% | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.[3]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.[1]
-
Protocol 2: General Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific experimental conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC-MS)
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Aliquot this solution into multiple sterile tubes or wells of a plate.
-
Immediately process one aliquot as the "time 0" sample. This can be done by snap-freezing in liquid nitrogen and storing at -80°C until analysis.
-
Place the remaining aliquots in a 37°C, 5% CO2 incubator.
-
At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot and process it as described in step 3.
-
Once all time points are collected, analyze the samples using a validated analytical method to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Visualizations
References
- 1. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting A-1210477 resistance mechanisms in vitro
Welcome to the technical support center for A-1210477. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting resistance mechanisms to the selective Mcl-1 inhibitor, this compound, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the Bcl-2 family of proteins that prevents apoptosis by binding to and sequestering pro-apoptotic proteins like Bak and Bim.[3] this compound binds to the BH3-binding groove of Mcl-1, displacing these pro-apoptotic proteins. This leads to the activation of Bak and Bax, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death (apoptosis).[3]
Q2: I am observing high variability in my IC50 values for this compound in cell viability assays. What are the potential causes and how can I troubleshoot this?
Inconsistent IC50 values are a common issue and can stem from several factors. Here is a troubleshooting guide:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Ensure a uniform single-cell suspension before seeding to avoid clumps. Adhere to a strictly consistent cell seeding density across all wells and plates. Overgrowth in control wells can lead to cell death and artificially inflate the apparent efficacy of the drug.[4]
-
-
Compound Handling:
-
Solubility: this compound is typically dissolved in DMSO. Ensure the compound is fully dissolved before preparing serial dilutions. Poor solubility can lead to inaccurate concentrations.
-
Pipetting Accuracy: Calibrate and regularly service pipettes. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values. Optimize and maintain a consistent incubation time for all experiments.
-
Reagent Interference: Some assay reagents, like tetrazolium salts (MTT, MTS), can interact with compounds, leading to artifacts.[5][6] Consider using an ATP-based assay like CellTiter-Glo®, which is generally less prone to such interference.[3]
-
"Compound Only" Control: To rule out assay artifacts, run a control plate with the compound and assay reagents but without cells. A significant signal in these wells indicates direct interference.[6]
-
Q3: My western blot results for Mcl-1 protein levels are inconsistent after this compound treatment. What could be the reason?
This compound treatment has been reported to sometimes cause an increase in Mcl-1 protein levels, even as it inhibits its function.[2][7] This can be a confounding factor. Here are some troubleshooting tips:
-
Time Course Experiment: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point to observe changes in Mcl-1 levels and the release of pro-apoptotic partners.
-
Loading Controls: Use reliable loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Antibody Validation: Ensure your Mcl-1 antibody is specific and validated for western blotting.
-
Focus on Protein-Protein Interactions: Since this compound's primary mechanism is to disrupt protein-protein interactions, a more informative experiment is to perform a co-immunoprecipitation (Co-IP) to assess the dissociation of Bim from Mcl-1.[3][8] A decrease in the amount of Bim co-precipitating with Mcl-1 is a direct indicator of target engagement.
Q4: I suspect my cells have developed resistance to this compound. What are the common resistance mechanisms?
The most commonly reported mechanism of acquired resistance to Mcl-1 inhibitors like this compound is the upregulation of other anti-apoptotic Bcl-2 family members, particularly Bcl-xL.[9] By upregulating Bcl-xL, cancer cells can compensate for the inhibition of Mcl-1 and continue to sequester pro-apoptotic proteins, thus evading apoptosis. Other less common but potential mechanisms could include:
-
Phosphorylation of Mcl-1: Phosphorylation can alter Mcl-1 stability and its binding to pro-apoptotic partners, potentially affecting inhibitor efficacy.[10][11]
-
Increased Mcl-1 Expression/Stability: While this compound can induce a transient increase in Mcl-1, long-term resistance might involve mechanisms that lead to sustained high levels of the protein.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and effectiveness.[12][13]
Troubleshooting Guides
Guide 1: Investigating Decreased Sensitivity to this compound in Cell Viability Assays
Observed Problem: A previously sensitive cell line now shows a rightward shift in the dose-response curve (higher IC50) for this compound.
| Potential Cause | Troubleshooting/Validation Steps | Expected Outcome if Cause is Valid |
| Upregulation of Bcl-xL | 1. Western Blot: Analyze protein levels of Bcl-xL, Bcl-2, and Mcl-1 in resistant vs. parental sensitive cells. 2. siRNA/shRNA Knockdown: Knock down Bcl-xL expression in the resistant cells and repeat the this compound cell viability assay.[14][15] 3. Combination Treatment: Treat resistant cells with a combination of this compound and a Bcl-xL inhibitor (e.g., A-1331852).[9] | 1. Increased Bcl-xL protein levels in resistant cells. 2. Restoration of sensitivity to this compound upon Bcl-xL knockdown. 3. Synergistic cell killing with the combination treatment. |
| Increased Mcl-1 Expression | 1. Western Blot: Compare Mcl-1 protein levels between resistant and parental cells. 2. qRT-PCR: Analyze Mcl-1 mRNA levels to determine if the increase is at the transcriptional level. | 1. Significantly higher Mcl-1 protein levels in resistant cells. 2. Elevated Mcl-1 mRNA may indicate transcriptional upregulation. |
| Drug Efflux | 1. Efflux Pump Inhibitor: Co-treat resistant cells with this compound and a broad-spectrum ABC transporter inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A). 2. Western Blot: Analyze the expression of common ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2). | 1. Re-sensitization to this compound in the presence of the efflux pump inhibitor. 2. Increased expression of one or more ABC transporters in resistant cells. |
Guide 2: Co-Immunoprecipitation (Co-IP) for Mcl-1:Bim Interaction Shows No Disruption
Observed Problem: After treating cells with this compound, you perform a Co-IP with an anti-Mcl-1 antibody, but the amount of co-precipitated Bim does not decrease compared to the vehicle control.
| Potential Cause | Troubleshooting/Validation Steps | Expected Outcome if Cause is Valid |
| Ineffective Drug Concentration/Treatment Time | 1. Dose-Response: Perform the Co-IP with a range of this compound concentrations. 2. Time-Course: Perform the Co-IP at different time points after treatment (e.g., 2, 4, 6 hours). | 1. A dose-dependent decrease in co-precipitated Bim. 2. An optimal time point for observing the disruption of the Mcl-1:Bim complex. |
| Antibody Issues | 1. IP Control: Include an isotype control antibody in your Co-IP to check for non-specific binding. 2. Antibody Validation: Ensure your anti-Mcl-1 antibody is validated for immunoprecipitation. | 1. Low to no signal in the isotype control lane. 2. Successful immunoprecipitation of Mcl-1. |
| Lysis Buffer Composition | 1. Detergent Concentration: The stringency of the lysis buffer can affect protein-protein interactions. Optimize the detergent concentration (e.g., NP-40, CHAPS). | 1. A clearer difference in co-precipitated Bim between treated and untreated samples with an optimized buffer. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HL-60 | Acute Myeloid Leukemia | ~0.1 | Low Mcl-1 expression.[1][16] |
| MOLM-13 | Acute Myeloid Leukemia | ~0.1 | Intermediate Mcl-1 expression.[1][16] |
| MV4-11 | Acute Myeloid Leukemia | ~0.1 | Intermediate Mcl-1 expression.[1][16] |
| OCI-AML3 | Acute Myeloid Leukemia | ~0.1 | High Mcl-1 expression, resistant to ABT-737.[1][16] |
| H2110 | Non-Small Cell Lung Cancer | < 10 | Mcl-1 dependent. |
| H23 | Non-Small Cell Lung Cancer | < 10 | Mcl-1 dependent. |
Note: IC50 values can vary depending on the specific assay conditions and laboratory.
Experimental Protocols
Protocol 1: Cell Viability Assay (ATP-based)
This protocol is adapted for a luminescent ATP-based assay such as CellTiter-Glo®.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Mcl-1 and Bim Interaction
-
Cell Treatment: Treat cells with this compound or vehicle control for the optimized duration (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-Mcl-1 antibody or an isotype control antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Run the eluted samples and input controls on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-Bim and anti-Mcl-1 antibodies. A decrease in the Bim signal in the this compound-treated lane compared to the control indicates disruption of the interaction.[3]
-
Visualizations
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mcl-1 phosphorylation without degradation mediates sensitivity to HDAC inhibitors by liberating BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycolysis Inhibition Inactivates ABC Transporters to Restore Drug Sensitivity in Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. Inhibition of Bcl-xL overcomes polyploidy resistance and leads to apoptotic cell death in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Knockdown of Bcl-xL Enhances Growth-Inhibiting and Apoptosis-Inducing Effects of Resveratrol and Clofarabine in Malignant Mesothelioma H-2452 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-1210477 In Vivo Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective MCL-1 inhibitor, A-1210477, in in vivo studies. The information provided is intended for an audience of researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during in vivo experiments with this compound, focusing on its known and inferred pharmacokinetic limitations.
Q1: I am not observing the expected in vivo efficacy with this compound despite seeing good in vitro activity. What could be the problem?
A1: This is a common challenge that often points towards suboptimal pharmacokinetic (PK) properties of the compound in vivo. Several factors could be at play:
-
Poor Bioavailability: this compound is suggested to have low oral bioavailability. If you are administering the compound orally, it may not be reaching systemic circulation in sufficient concentrations to be effective.
-
Suboptimal Formulation: The compound is known to be poorly soluble in aqueous solutions.[1] An inadequate formulation can lead to poor absorption and low exposure.
-
Rapid Metabolism and Clearance: The compound may be rapidly metabolized by the liver or other tissues and cleared from the body before it can exert its therapeutic effect.
-
Dosing Regimen: The dose and frequency of administration may not be optimized to maintain a therapeutic concentration at the tumor site.
Troubleshooting Steps:
-
Review your formulation: Ensure you are using an appropriate vehicle for this compound. Common strategies for poorly soluble compounds include using a mixture of solvents like DMSO, PEG300, and Tween 80, or creating a suspension in a vehicle like carboxymethylcellulose (CMC-Na).[1]
-
Consider alternative routes of administration: If using oral administration, switching to intraperitoneal (IP) or intravenous (IV) injection may bypass absorption issues and increase systemic exposure.
-
Evaluate the dosing schedule: It may be necessary to increase the dose or the frequency of administration to achieve and maintain effective concentrations.
-
Conduct a pilot PK study: If feasible, a small-scale pharmacokinetic study in your animal model can provide valuable data on the compound's concentration in the plasma over time, helping you to optimize your dosing regimen.
Q2: What are the recommended formulation strategies for in vivo administration of this compound?
A2: Given its poor aqueous solubility, this compound requires a specialized formulation for in vivo use.[1] Here are some commonly used approaches:
-
Co-solvent Systems: A popular and effective method involves dissolving this compound in a mixture of solvents. A typical formulation might consist of:
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Saline or Water
-
-
Suspensions: For oral or intraperitoneal administration, a suspension can be prepared. A common vehicle for this is:
-
0.5% to 2% Carboxymethylcellulose sodium (CMC-Na) in water.
-
It is crucial to ensure the final formulation is homogenous and stable for the duration of the experiment. Sonication may be required to achieve a uniform suspension.
Q3: Is there any information available on the oral bioavailability of this compound?
Q4: How can I assess the pharmacokinetic properties of this compound in my animal model?
A4: A basic pharmacokinetic study can provide critical insights. This typically involves:
-
Administering a single dose of this compound to a cohort of animals.
-
Collecting blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Processing the blood to isolate plasma.
-
Quantifying the concentration of this compound in the plasma samples using a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Plotting the plasma concentration versus time to determine key PK parameters.
Quantitative Data Summary
Due to the limited availability of public data, this table provides a qualitative summary of the known pharmacokinetic properties of this compound and serves as a template for researchers to populate with their own experimental findings.
| Pharmacokinetic Parameter | Symbol | Value (Species) | Comments and Recommendations |
| Absorption | |||
| Oral Bioavailability | F | Likely Low (Inferred) | Oral administration is not recommended without advanced formulation. Consider IP or IV routes for initial studies. |
| Distribution | |||
| Peak Plasma Concentration | Cmax | Data Not Available | To be determined experimentally. Will depend on dose, route, and formulation. |
| Time to Peak Concentration | Tmax | Data Not Available | To be determined experimentally. |
| Volume of Distribution | Vd | Data Not Available | A higher Vd may indicate good tissue penetration but could also lead to lower plasma concentrations. |
| Metabolism | |||
| Metabolic Stability | Data Not Available | Susceptibility to hepatic first-pass metabolism is a potential reason for low oral bioavailability. | |
| Excretion | |||
| Clearance | CL | Data Not Available | A high clearance rate would necessitate more frequent dosing or a higher dose. |
| Elimination Half-life | t½ | Data Not Available | Will determine the dosing interval required to maintain therapeutic concentrations. |
Experimental Protocols
1. In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol is a general guideline based on methodologies reported for evaluating this compound in acute myeloid leukemia (AML) mouse models.[2][3]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are typically used for xenograft studies.
-
Cell Line Implantation: Human AML cells (e.g., OCI-AML3) are injected intravenously or subcutaneously into the mice.
-
Tumor Establishment: Allow sufficient time for the tumor cells to engraft and establish, which can be monitored by assessing human CD45+ cells in the peripheral blood or by measuring tumor volume for subcutaneous models.
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Dosing Regimen:
-
Dose: Doses ranging from 50 to 100 mg/kg have been used in some studies.[3] The optimal dose should be determined in preliminary studies.
-
Route of Administration: Intraperitoneal (IP) injection is a common route.
-
Frequency: Dosing can be performed daily or on an intermittent schedule (e.g., 5 days on, 2 days off) for several weeks.
-
-
Monitoring:
-
Monitor animal body weight and general health status regularly.
-
Measure tumor volume (for subcutaneous models) or assess tumor burden by flow cytometry (for disseminated models) at regular intervals.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on survival endpoints. Tissues can be collected for further analysis (e.g., immunohistochemistry).
2. Protocol for a Pilot Pharmacokinetic Study
-
Animals: Use the same strain of mice or rats as in your efficacy studies. A small group of 3-4 animals per time point is usually sufficient for a pilot study.
-
Drug Administration: Administer a single known dose of this compound via the intended route of administration (e.g., IV, IP, or oral).
-
Blood Sampling: Collect blood samples (typically 50-100 µL) into tubes containing an anticoagulant (e.g., EDTA) at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop a sensitive and specific analytical method, such as LC-MS/MS, to quantify the concentration of this compound in the plasma samples. This will require an analytical standard of this compound.
-
Prepare a standard curve in blank plasma to accurately determine the compound concentrations.
-
-
Data Analysis:
-
Plot the mean plasma concentration of this compound against time.
-
Use pharmacokinetic software (e.g., WinNonlin) or manual calculations to determine key parameters such as Cmax, Tmax, AUC, clearance (CL), and half-life (t½).
-
Visualizations
Caption: Role of MCL-1 in apoptosis and its inhibition by this compound.
Caption: Workflow for troubleshooting this compound in vivo efficacy issues.
References
Technical Support Center: A-1210477 On-Target Activity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the on-target activity of A-1210477, a potent and selective MCL-1 inhibitor, in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively binds to the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) with high affinity.[1][2][3] MCL-1 is a member of the BCL-2 family of proteins that prevents apoptosis by sequestering pro-apoptotic proteins such as BIM and BAK.[4] By binding to the BH3-binding groove of MCL-1, this compound disrupts the interaction between MCL-1 and these pro-apoptotic partners.[3][5] This releases the pro-apoptotic proteins, which can then activate the downstream apoptotic cascade, leading to programmed cell death in MCL-1-dependent cancer cells.[2][4]
Q2: How can I confirm that this compound is engaging its target, MCL-1, within the cell?
Direct evidence of target engagement in a cellular environment can be achieved through several methods:
-
Co-Immunoprecipitation (Co-IP): This technique can demonstrate the disruption of the MCL-1/BIM protein-protein interaction. A decrease in the amount of BIM that co-immunoprecipitates with MCL-1 after treatment with this compound indicates on-target activity.[2][6]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability.[7][8][9] Ligand-bound proteins are typically more resistant to heat-induced denaturation.[7][8]
Q3: What are the expected downstream cellular effects of this compound on-target activity?
The primary downstream effect of this compound's on-target activity is the induction of apoptosis in MCL-1-dependent cells.[1][2][3] This can be measured by:
-
Cell Viability and Proliferation Assays: A dose-dependent decrease in cell viability and proliferation is a key indicator of this compound's efficacy.
-
Apoptosis Marker Analysis: Measuring the activation of caspases (e.g., caspase-3/7) or the cleavage of PARP by western blot confirms the induction of apoptosis.
Q4: In which cell lines is this compound expected to be active?
This compound is most effective in cancer cell lines that are dependent on MCL-1 for survival.[2][6] This includes certain multiple myeloma, non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML) cell lines.[3][10] Cell lines with high levels of MCL-1 expression are often sensitive to this compound.[10]
Quantitative Data Summary
The following tables summarize the reported binding affinities and cellular activities of this compound.
Table 1: In Vitro Binding Affinity of this compound
| Target | Assay Type | Ki | IC50 | Selectivity |
| MCL-1 | TR-FRET | 0.454 nM | 26.2 nM | >100-fold vs. other BCL-2 family members |
| BCL-2 | TR-FRET | 132 nM | - | |
| BCL-XL | TR-FRET | >660 nM | - |
Data sourced from multiple references.[1][2][11]
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 |
| NCI-H929 | Multiple Myeloma | MTT | 24 hrs | Not specified |
| RS4-11 | Leukemia | CCK8 | 48 hrs | 7.31 µM |
| SK-BR-3 | Breast Cancer | MTT | 72 hrs | 4.31 µM |
| THP-1 | Leukemia | CCK-8 | 72 hrs | 5.65 µM |
| U-937 | Lymphoma | CCK-8 | 72 hrs | 4.71 µM |
| H2110 | NSCLC | Cell Viability | Not specified | <10 µM |
| H23 | NSCLC | Cell Viability | Not specified | <10 µM |
Data compiled from multiple sources.[2][10]
Experimental Protocols & Troubleshooting
Protocol 1: Co-Immunoprecipitation (Co-IP) for MCL-1/BIM Interaction
Objective: To qualitatively or semi-quantitatively assess the disruption of the MCL-1/BIM complex by this compound.
Methodology:
-
Cell Treatment: Seed and culture an appropriate MCL-1 dependent cell line (e.g., H929). Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).[5]
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-MCL-1 antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and resolve them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with antibodies against MCL-1 and BIM.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No BIM signal in the vehicle control IP | Inefficient IP; Low BIM expression; Antibody issue. | Optimize lysis buffer and antibody concentration. Confirm BIM expression in whole-cell lysate. Use a validated anti-BIM antibody. |
| High background/non-specific binding | Insufficient washing; Antibody cross-reactivity. | Increase the number and stringency of washes. Use a more specific primary antibody or pre-clear the lysate with beads. |
| No change in BIM signal with this compound treatment | Inactive compound; Insufficient treatment time/concentration. | Verify the activity of this compound with a positive control assay (e.g., cell viability). Perform a dose-response and time-course experiment. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm the engagement of this compound with MCL-1 in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Quantify the protein concentration and analyze the levels of soluble MCL-1 by western blotting. A positive result is an increase in the amount of soluble MCL-1 at higher temperatures in the this compound-treated samples compared to the control.[7][8]
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No detectable MCL-1 in the soluble fraction at any temperature | Protein completely denatured; Low MCL-1 expression. | Optimize the temperature range and heating time. Ensure the cell line expresses sufficient levels of MCL-1. |
| No thermal shift observed | No or weak target engagement; Incorrect compound concentration. | Confirm this compound activity in an orthogonal assay. Optimize the concentration of this compound used. |
| High variability between replicates | Inconsistent heating; Pipetting errors. | Use a PCR cycler for precise temperature control. Ensure accurate and consistent pipetting. |
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight for adherent cells.[1][6]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.001 µM to 30 µM) and a vehicle control.[1][6]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1][2][10]
-
Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.[1][6]
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High IC50 value or no effect | Cell line is not MCL-1 dependent; Inactive compound. | Use a known MCL-1 dependent cell line as a positive control. Test the compound in a cell-free binding assay. |
| Inconsistent results | Variation in cell seeding density; Edge effects in the plate. | Ensure a homogenous cell suspension and accurate cell counting. Avoid using the outer wells of the plate or fill them with media. |
| High background signal | Reagent contamination; Long read time. | Use fresh reagents. Optimize the read time on the luminometer. |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits MCL-1, leading to the release of pro-apoptotic proteins and subsequent apoptosis.
Experimental Workflow for Target Engagement
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: A-1210477 and Mcl-1 Protein Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the selective Mcl-1 inhibitor, A-1210477, on Mcl-1 protein expression levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] It binds with high affinity to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bim and Bak.[2] This disruption liberates the pro-apoptotic factors, leading to the activation of the intrinsic apoptosis pathway, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation, ultimately resulting in programmed cell death.
Q2: I treated my cells with this compound and observed an unexpected increase in Mcl-1 protein levels by Western blot. Is this a known phenomenon?
A2: Yes, this is a documented and frequently observed effect of this compound and other Mcl-1 inhibitors.[3] While seemingly counterintuitive for an inhibitor, the binding of this compound to Mcl-1 can stabilize the protein, leading to its accumulation. This is thought to occur through the inhibition of Mcl-1 ubiquitination and subsequent proteasomal degradation. Despite the increase in total Mcl-1 protein, the pro-apoptotic function of this compound is maintained because it effectively blocks the functional BH3-binding groove of Mcl-1, preventing it from neutralizing pro-apoptotic proteins.
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated activity in a variety of cancer cell lines that are dependent on Mcl-1 for survival. These include certain non-small cell lung cancer (NSCLC) lines (e.g., H2110, H23), multiple myeloma cells (e.g., H929), and acute myeloid leukemia (AML) cell lines (e.g., MOLM-13, MV4-11).[4] Its effectiveness is often correlated with the level of Mcl-1 expression and the cell's reliance on Mcl-1 for survival.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, this compound has shown synergistic effects when combined with other B-cell lymphoma 2 (Bcl-2) family inhibitors, such as the Bcl-2/Bcl-xL inhibitor navitoclax (B1683852) (ABT-263) or the Bcl-2 selective inhibitor venetoclax (B612062) (ABT-199). This combination is particularly effective in overcoming resistance to Bcl-2 inhibitors that is mediated by high Mcl-1 expression.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No significant decrease in cell viability after this compound treatment. | The cell line may not be dependent on Mcl-1 for survival. | Confirm Mcl-1 dependency by siRNA/shRNA knockdown of Mcl-1. Assess the expression levels of other anti-apoptotic proteins like Bcl-2 and Bcl-xL, as they may be compensating for Mcl-1 inhibition. |
| Incorrect dosage or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. | |
| Increased Mcl-1 protein levels observed after treatment. | This is a known on-target effect of this compound due to protein stabilization. | To confirm that the inhibitor is active despite the increased Mcl-1 levels, perform a co-immunoprecipitation assay to demonstrate the disruption of the Mcl-1/Bim interaction. |
| High background in Western blot for Mcl-1. | Non-specific antibody binding. | Optimize your Western blot protocol. Ensure you are using a validated Mcl-1 antibody at the recommended dilution and appropriate blocking conditions. |
| Inconsistent results in cell viability assays. | Variability in cell seeding density or reagent preparation. | Ensure consistent cell seeding and proper mixing of reagents. Use a real-time cell viability assay like RealTime-Glo™ to monitor cell health continuously and identify optimal measurement time points. |
Quantitative Data
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Reference |
| Binding Affinity (Ki) for Mcl-1 | 0.454 nM | |
| IC50 for Mcl-1-NOXA Interaction | ~1 µM | [1] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H929 | Multiple Myeloma | < 1 | [1] |
| H2110 | Non-Small Cell Lung Cancer | < 10 | [1] |
| H23 | Non-Small Cell Lung Cancer | < 10 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Varies (Dose-dependent) | [4] |
| MV4-11 | Acute Myeloid Leukemia | Varies (Dose-dependent) | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | Varies (Dose-dependent) | [4] |
| HL-60 | Acute Myeloid Leukemia | Varies (Dose-dependent) | [4] |
Experimental Protocols
Western Blot for Mcl-1 Expression
1. Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Mcl-1 (e.g., Rabbit mAb, 1:1000 dilution) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Co-Immunoprecipitation (Co-IP) for Mcl-1/Bim Interaction
1. Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
3. Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blot using antibodies against Mcl-1 and Bim. A decrease in the co-immunoprecipitated Bim signal in the this compound-treated sample indicates disruption of the Mcl-1/Bim interaction.[3]
RealTime-Glo™ MT Cell Viability Assay
1. Cell Seeding:
-
Seed cells in a white, opaque-walled 96-well plate at the desired density.
2. Reagent Preparation and Addition:
-
Prepare the 2X RealTime-Glo™ reagent according to the manufacturer's protocol.[6]
-
Add the 2X reagent to the wells containing cells and the test compound (this compound).
3. Measurement:
-
Incubate the plate at 37°C and 5% CO2.
-
Measure luminescence at various time points using a plate reader. The luminescent signal is proportional to the number of viable cells.[7]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. users.uoi.gr [users.uoi.gr]
- 6. RealTime-Glo™ MT Cell Viability Assay | 生死細胞判別アッセイ [promega.jp]
- 7. youtube.com [youtube.com]
Minimizing A-1210477 toxicity in normal cells
Welcome to the technical support center for A-1210477. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevents apoptosis (programmed cell death). By binding to Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like BIM, leading to the induction of apoptosis in cells that depend on Mcl-1 for survival.[1]
Q2: What are the known on-target toxicities of Mcl-1 inhibitors in normal cells?
Mcl-1 is essential for the survival and function of various normal cell types. Therefore, on-target inhibition of Mcl-1 can lead to toxicity in these tissues. The most significant concerns are:
-
Cardiotoxicity: Mcl-1 is crucial for cardiomyocyte survival and function. Inhibition of Mcl-1 can lead to cardiomyocyte death and cardiac dysfunction.[2][3] Clinical trials of some Mcl-1 inhibitors have reported increases in cardiac troponins, a biomarker of heart damage.[4][5]
-
Hematopoietic Toxicity: Mcl-1 plays a vital role in the survival and maintenance of hematopoietic stem and progenitor cells. Inhibition of Mcl-1 can potentially lead to bone marrow suppression and a decrease in mature blood cell populations.
Q3: Does this compound have off-target effects?
Yes, at higher concentrations (typically above 10 µM), this compound has been observed to induce caspase-dependent cell death that is independent of BAX and BAK, the key effector proteins in the intrinsic apoptotic pathway.[6] This suggests an off-target mechanism of toxicity that should be considered when interpreting experimental results, especially at high doses.
Q4: What is a recommended starting concentration for in vitro experiments with this compound?
The effective concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. For many cancer cell lines, this compound shows activity in the nanomolar to low micromolar range.[1][7] To minimize the risk of off-target effects, it is advisable to use the lowest effective concentration and to keep concentrations below 10 µM if possible.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of toxicity observed in normal (non-cancerous) control cell lines. | On-target toxicity: The normal cell line may be highly dependent on Mcl-1 for survival. | 1. Reduce Concentration: Lower the concentration of this compound to a range that is effective in your cancer cell line but has minimal impact on the normal cells. 2. Reduce Exposure Time: Decrease the duration of treatment. 3. Use a Different Normal Cell Line: If possible, select a normal cell line that is known to have lower Mcl-1 dependence. |
| Unexpected cell death mechanism observed (e.g., not correlating with BAX/BAK activation). | Off-target effects: You may be using too high a concentration of this compound. | 1. Confirm On-Target Effect: Use a lower concentration of this compound. At high concentrations (>10 µM), this compound can induce BAX/BAK-independent apoptosis.[6] 2. Use a Negative Control: Include a structurally similar but inactive analog of this compound if available. 3. Rescue Experiment: If possible, perform a rescue experiment by overexpressing Mcl-1 to confirm that the observed toxicity is on-target. |
| Difficulty in dissolving this compound. | Poor Solubility: this compound has limited solubility in aqueous solutions. | 1. Use Fresh DMSO: Prepare stock solutions in high-quality, anhydrous DMSO.[1] 2. Sonication: Gentle sonication may aid in dissolving the compound. 3. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles. |
| Variability in experimental results. | Compound Instability: The compound may degrade over time, especially in solution. Cell Culture Conditions: Variations in cell density, passage number, or media components can affect sensitivity. | 1. Prepare Fresh Dilutions: Prepare fresh working dilutions of this compound from a frozen stock for each experiment. 2. Standardize Protocols: Maintain consistent cell culture practices and experimental conditions. |
Data Summary
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| H929 | Multiple Myeloma | 26.2 nM (IC50) | [1] |
| H2110 | Non-Small Cell Lung Cancer | <10 µM (IC50) | [7] |
| H23 | Non-Small Cell Lung Cancer | <10 µM (IC50) | [7] |
| HL-60 | Acute Myeloid Leukemia | Significant viability decrease at 0.1 µM | [8] |
| MOLM-13 | Acute Myeloid Leukemia | Significant viability decrease at 0.1 µM | [8] |
| MV4-11 | Acute Myeloid Leukemia | Significant viability decrease at 0.1 µM | [8] |
| OCI-AML3 | Acute Myeloid Leukemia | Significant viability decrease at 0.1 µM | [8] |
Note: IC50/EC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on both normal and cancerous cell lines.
Materials:
-
This compound
-
Target cell lines (normal and cancerous)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound at various concentrations in complete medium. Perform serial dilutions to create a dose range (e.g., 0.01 µM to 20 µM).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as in the drug-treated wells) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Hematopoietic Progenitor Colony-Forming Unit (CFU) Assay
This assay assesses the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Human or mouse bone marrow mononuclear cells (BMCs) or CD34+ cells
-
This compound
-
MethoCult™ medium (or similar methylcellulose-based medium) with appropriate cytokines
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
35 mm culture dishes
-
Syringes and blunt-end needles
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Thaw or isolate hematopoietic progenitor cells according to standard protocols.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in IMDM at a desired concentration.
-
-
Compound Addition and Plating:
-
Prepare different concentrations of this compound.
-
In a tube, mix the cells, this compound (or vehicle control), and MethoCult™ medium to the final desired cell density and drug concentration.
-
Vortex the mixture gently but thoroughly.
-
Let the tube stand for a few minutes to allow air bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish.
-
Gently rotate the dish to spread the medium evenly.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish with a separate small dish containing sterile water to maintain humidity.
-
Incubate for 10-14 days at 37°C in a 5% CO2 incubator.
-
-
Colony Counting and Analysis:
-
Using an inverted microscope, count the number of colonies of different lineages (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.
-
Compare the number and type of colonies in the this compound-treated dishes to the vehicle control to determine the effect on hematopoietic progenitor function.
-
Visualizations
Caption: Mcl-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy and toxicity.
Caption: Troubleshooting decision tree for unexpected toxicity in normal cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ncardia.com [ncardia.com]
- 3. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
A-1210477 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with the selective MCL-1 inhibitor, A-1210477. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a member of the B-cell lymphoma 2 (BCL-2) family.[1][2][3] Its mechanism of action involves binding with high affinity to the BH3-binding groove of MCL-1.[4] This binding displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by MCL-1.[4][5] The release of these pro-apoptotic factors leads to the activation of BAX and BAK, triggering the intrinsic apoptosis pathway, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[4]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for MCL-1 over other BCL-2 family members like BCL-2 and BCL-xL, with a reported selectivity of over 100-fold.[1][4] This specificity makes it a valuable tool for studying MCL-1-dependent processes.
Q3: In which cell lines has this compound shown activity?
This compound has demonstrated activity in a variety of cancer cell lines that are dependent on MCL-1 for survival. This includes certain non-small cell lung cancer (NSCLC), multiple myeloma, and acute myeloid leukemia (AML) cell lines.[1][3][6][7] Specifically, it has been shown to induce apoptosis in cell lines such as H929, H2110, H23, HL-60, MOLM-13, and MV4-11.[1][6]
Q4: Can this compound be used in combination with other drugs?
Yes, this compound has been shown to act synergistically with other BCL-2 family inhibitors.[1][6] For instance, it can enhance the apoptotic effects of BCL-2/BCL-xL inhibitors like Navitoclax (ABT-263) or the BCL-2-selective inhibitor Venetoclax (ABT-199) in cancer cells that rely on both MCL-1 and other anti-apoptotic proteins for survival.[1][3][6]
Q5: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -20°C.[3] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[1][6] It is advisable to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For in vivo experiments, working solutions should be prepared fresh on the day of use.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no cellular activity | Compound Precipitation: this compound may have limited solubility in aqueous media. | Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1] When diluting into culture media, ensure rapid mixing. Consider using a formulation with solvents like PEG300 and Tween80 for in vivo studies.[1] |
| Cell Line Insensitivity: The cell line used may not be dependent on MCL-1 for survival. | Confirm MCL-1 expression levels in your cell line via Western blot. Test the activity of this compound in a known MCL-1-dependent cell line (e.g., H929) as a positive control.[1] | |
| Incorrect Concentration Range: The concentrations tested may be too low. | Refer to the provided quantitative data for typical IC50 values.[1][4] Perform a dose-response experiment with a broad range of concentrations (e.g., 0.001 µM to 30 µM).[1] | |
| Unexpected increase in MCL-1 protein levels upon treatment | Feedback Mechanism: Inhibition of MCL-1 function can sometimes lead to a compensatory increase in its protein expression.[1][8] | This is a known phenomenon.[1][8] Focus on functional readouts of apoptosis (e.g., caspase activation, PARP cleavage) rather than solely on MCL-1 protein levels. Assess the disruption of MCL-1/BIM complexes to confirm target engagement.[9] |
| Difficulty interpreting synergy with other BCL-2 inhibitors | Complex Interactions: The interplay between BCL-2 family members can be intricate. | Utilize synergy analysis software to calculate combination indices (CI).[6] Ensure single-agent dose-response curves are well-characterized before combination studies. |
| Low signal in TR-FRET binding assay | Reagent Issues: Problems with protein or peptide quality, or incorrect buffer composition. | Ensure the purity and activity of recombinant MCL-1 protein and the labeled BH3 peptide. Optimize buffer conditions, including detergent and reducing agent concentrations.[1] |
| Incorrect Instrument Settings: Suboptimal excitation or emission wavelengths. | Verify the instrument settings are appropriate for the specific donor (e.g., Europium) and acceptor (e.g., APC) fluorophores used in the assay.[4] |
Quantitative Data Summary
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Ki) | 0.454 nM | TR-FRET Binding Assay | [1][2][3][10] |
| IC50 (MCL-1 Binding) | 26.2 nM | TR-FRET Binding Assay | [1] |
| IC50 (MCL-1/BIM Disruption) | Low µM range | Co-immunoprecipitation | [3][9] |
| IC50 (MCL-1/NOXA Disruption) | ~1 µM | Mammalian Two-Hybrid | [4] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Assay | Reference |
| H929 | Multiple Myeloma | 120 nM (GI50) | CellTiter-Glo | [4] |
| H2110 | Non-Small Cell Lung Cancer | < 10 µM | Not Specified | [4] |
| H23 | Non-Small Cell Lung Cancer | < 10 µM | Not Specified | [4] |
| HL-60 | Acute Myeloid Leukemia | ~0.1 µM (Significant viability decrease) | Real-Time-Glo MT | [6] |
| MOLM-13 | Acute Myeloid Leukemia | ~0.1 µM (Significant viability decrease) | Real-Time-Glo MT | [6] |
| MV4-11 | Acute Myeloid Leukemia | ~0.1 µM (Significant viability decrease) | Real-Time-Glo MT | [6] |
| OCI-AML3 | Acute Myeloid Leukemia | ~0.1 µM (Significant viability decrease) | Real-Time-Glo MT | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-induced apoptosis via MCL-1 inhibition.
Caption: Experimental workflow for a cell viability assay using CellTiter-Glo®.
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted from methodologies used in the evaluation of this compound.[1][4]
Materials:
-
Cancer cell line of interest (e.g., H929)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.
-
Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.1%). Include a vehicle control (DMSO only).
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for a predetermined time, typically 48 to 72 hours, at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 200 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which indicates the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Assess MCL-1/BIM Disruption
This protocol provides a general framework for assessing the disruption of the MCL-1/BIM complex in cells treated with this compound.[4]
Materials:
-
Cancer cell line (e.g., H929)
-
This compound
-
Anhydrous DMSO
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-MCL-1 antibody for immunoprecipitation
-
Anti-BIM antibody for Western blotting
-
Protein A/G magnetic beads or agarose (B213101) resin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 4-6 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Immunoprecipitation:
-
Incubate a portion of the clarified lysate with an anti-MCL-1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads three to five times with cold lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-BIM antibody to detect the amount of BIM that was co-immunoprecipitated with MCL-1.
-
Re-probe or probe a parallel blot with an anti-MCL-1 antibody to confirm successful immunoprecipitation.
-
-
Analysis: A decrease in the amount of co-immunoprecipitated BIM in this compound-treated samples compared to the vehicle control indicates disruption of the MCL-1/BIM complex.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Validation & Comparative
A Comparative Guide to MCL-1 Inhibitors: A-1210477 versus S63845
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a key factor in the survival and proliferation of various cancer cells, making it a prime target for therapeutic intervention. This guide provides an objective comparison of two prominent MCL-1 inhibitors, A-1210477 and S63845, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Restoring Apoptotic Signaling
Both this compound and S63845 are BH3 mimetics. They function by binding to the BH3-binding groove of the MCL-1 protein.[1] This action competitively inhibits the interaction between MCL-1 and pro-apoptotic proteins such as BIM, BAK, and BAX.[1][2] By disrupting this sequestration, the inhibitors free up the pro-apoptotic proteins, which can then initiate the mitochondrial apoptosis pathway, leading to programmed cell death.[1][2]
Figure 1. Mechanism of MCL-1 Inhibition.
Quantitative Performance Data
The following tables summarize the binding affinities and in vitro efficacy of this compound and S63845.
Table 1: Binding Affinity of MCL-1 Inhibitors
| Inhibitor | Target | Binding Affinity (Ki or Kd) | Selectivity |
| This compound | MCL-1 | Ki: 0.454 nM[3][4] | >100-fold selective over other BCL-2 family members[3] |
| S63845 | Human MCL-1 | Kd: 0.19 nM[1][2][5][6][7] | No discernible binding to BCL-2 or BCL-xL[1][6] |
| Mouse MCL-1 | ~6-fold lower affinity than human MCL-1[8] |
Table 2: In Vitro Efficacy (IC50 Values) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | S63845 IC50 |
| H929 | Multiple Myeloma | ~10 µM[9] | < 0.1 µM[5] |
| U-2946 | B-cell Lymphoma | - | ~100 nM[9] |
| MOLM-13 | Acute Myeloid Leukemia | Viability decreased to 46% at 0.1 µM[10] | - |
| MV4-11 | Acute Myeloid Leukemia | Viability decreased to 38% at 0.1 µM[10] | 4–233 nM (in a panel of 8 AML cell lines)[5] |
| OCI-AML3 | Acute Myeloid Leukemia | Viability decreased to 43% at 0.1 µM[10] | - |
| HL-60 | Acute Myeloid Leukemia | Viability decreased to 47% at 0.1 µM[10] | - |
Note: IC50 values can vary depending on the specific experimental conditions.
In Vivo Efficacy
Both inhibitors have demonstrated anti-tumor activity in preclinical xenograft models.
This compound: In mouse models of acute myeloid leukemia (AML), this compound was effective in cell lines that were resistant to the BCL-2/BCL-xL inhibitor ABT-737.[10][11][12]
S63845: In a human multiple myeloma (H929) xenograft model, intravenous administration of S63845 at 25 mg/kg resulted in a maximal tumor growth inhibition (TGImax) of 103%.[5] In an AMO1 multiple myeloma xenograft model, the same dose led to a TGImax of 114%.[5] Furthermore, in a mouse model of Eμ-Myc lymphoma, 70% of mice were cured with a 5-day treatment of 25 mg/kg S63845.[13] In a human AML xenograft model (MV4-11), a 12.5 mg/kg dose of S63845 showed potent activity with a TGImax of 86%.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Binding Affinity Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This assay measures the binding affinity of inhibitors to MCL-1.
Figure 2. TR-FRET Experimental Workflow.
Protocol:
-
Reagent Preparation: Prepare a solution containing terbium-labeled donor (e.g., anti-His antibody for His-tagged MCL-1), a dye-labeled acceptor (e.g., a fluorescently labeled peptide ligand that binds MCL-1), MCL-1 protein, and the test inhibitor at various concentrations.[14]
-
Incubation: Add the reaction mixture to the wells of a microplate and incubate for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.[14]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader capable of time-resolved fluorescence. Excite the terbium donor at its specific excitation wavelength and measure the emission at both the donor and acceptor wavelengths.[14][15][16]
-
Data Analysis: The degree of FRET is proportional to the amount of acceptor bound to the donor-MCL-1 complex. The inhibitor's potency is determined by its ability to disrupt this interaction, leading to a decrease in the FRET signal.
Cell Viability Assay: CellTiter-Glo® Luminescent Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
Protocol:
-
Cell Plating: Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MCL-1 inhibitor and incubate for a specified period (e.g., 24-72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent directly to each well.[17][18]
-
Incubation and Lysis: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to lyse the cells and stabilize the luminescent signal.[18]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.[17][18]
Apoptosis Assay: Annexin V Staining by Flow Cytometry
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Figure 3. Annexin V Apoptosis Assay Workflow.
Protocol:
-
Cell Treatment: Treat cells with the MCL-1 inhibitor for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI).[19]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.[19]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.[20][21]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the MCL-1 inhibitor (e.g., via intravenous injection) and a vehicle control according to a defined schedule and dosage.[5][20]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[20]
-
Data Analysis: Plot the average tumor volume over time for each group to assess the efficacy of the treatment. At the end of the study, tumors can be excised for further analysis.
Conclusion
Both this compound and S63845 are valuable tools for studying MCL-1 biology and its role in cancer. The data presented here indicates that S63845 exhibits significantly higher binding affinity and in vitro potency compared to this compound.[1] This suggests that S63845 may be a more potent and specific inhibitor for in vitro and in vivo applications where high on-target activity is crucial. However, the choice of inhibitor will ultimately depend on the specific experimental goals, the cancer model being studied, and other factors such as bioavailability and potential off-target effects. This guide provides a foundation of comparative data and standardized protocols to assist researchers in making an informed decision.
References
- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. S63845 | MCL1 Inhibitor | TargetMol [targetmol.com]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Time-resolved Fluorescence Energy Transfer | 애질런트 [agilent.com]
- 16. columbiabiosciences.com [columbiabiosciences.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. ch.promega.com [ch.promega.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncoone.com [oncoone.com]
A Comparative Analysis of A-1210477 and UMI-77: Potency and Specificity of Two Key MCL-1 Inhibitors
In the landscape of targeted cancer therapy, the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) has emerged as a critical target for drug development. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against numerous cancer therapies. Among the arsenal (B13267) of small molecule inhibitors developed to target MCL-1, A-1210477 and UMI-77 have garnered significant attention. This guide provides a detailed comparison of their potency and specificity, supported by experimental data and protocols to assist researchers in their selection and application.
Quantitative Comparison of Inhibitor Potency
This compound and UMI-77 are both potent inhibitors of MCL-1, however, they exhibit distinct differences in their biochemical and cellular activities. This compound demonstrates exceptional potency with a binding affinity in the sub-nanomolar range, while UMI-77 shows a binding affinity in the sub-micromolar range. The cellular activity of these compounds also varies depending on the cancer cell line, reflecting differences in cell permeability, off-target effects, and cellular mechanisms of action.
| Parameter | This compound | UMI-77 |
| Binding Affinity (Ki) | 0.454 nM[1] | 490 nM[2][3][4] |
| Cellular Activity (IC50) | 26.2 nM (in a cell-free assay)[1] | 3.4 µM (BxPC-3), 4.4 µM (Panc-1), 12.5 µM (MiaPaCa-2), 16.1 µM (AsPC-1)[2][4] |
Specificity Profile
Both inhibitors are reported to be selective for MCL-1 over other members of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, a crucial characteristic to minimize off-target toxicities.
| Inhibitor | Target | Selectivity vs. other Bcl-2 family members |
| This compound | MCL-1 | >100-fold selectivity over other Bcl-2 family members[1] |
| UMI-77 | MCL-1 | Significantly decreased binding affinity to other anti-apoptotic Bcl-2 members[2] |
Mechanism of Action: The MCL-1 Signaling Pathway
MCL-1 is a key regulator of the intrinsic apoptosis pathway. It sequesters the pro-apoptotic proteins BAK and BAX, preventing them from forming pores in the mitochondrial outer membrane and initiating the caspase cascade that leads to cell death. Both this compound and UMI-77 act as BH3 mimetics, binding to the BH3-binding groove of MCL-1. This competitive binding displaces pro-apoptotic proteins, leading to their activation and subsequent apoptosis.
Caption: MCL-1 sequesters pro-apoptotic proteins BAK/BAX, preventing apoptosis. This compound and UMI-77 inhibit MCL-1, leading to apoptosis.
Experimental Protocols
To aid researchers in their comparative studies, detailed protocols for key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of inhibitors to MCL-1.
Caption: Workflow for determining inhibitor binding affinity to MCL-1 using TR-FRET.
Materials:
-
GST-tagged MCL-1 protein
-
Fluorescently labeled Bak BH3 peptide (f-Bak)
-
Terbium (Tb)-labeled anti-GST antibody
-
This compound or UMI-77
-
Assay Buffer (e.g., 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT, pH 7.5)
-
384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add 1 nM GST-tagged MCL-1, 100 nM f-Bak, and 1 nM Tb-labeled anti-GST antibody to each well.[1]
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Measure the fluorescence using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (for f-Bak) and 495 nm (for Tb-labeled anti-GST antibody).[1]
-
Calculate the TR-FRET ratio and determine the Ki value by non-linear regression analysis.
Fluorescence Polarization (FP) Based Binding Assay
This assay is another method to quantify the binding affinity of inhibitors to MCL-1.
Materials:
-
MCL-1 protein
-
Fluorescently labeled BID BH3 peptide (Flu-BID)
-
This compound or UMI-77
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide)[4]
-
Black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a black microplate, add the MCL-1 protein and Flu-BID peptide to the assay buffer.[4]
-
Add 5 µL of the serially diluted compound to the wells.[4]
-
Incubate the plate at room temperature for 3 hours.[4]
-
Measure the fluorescence polarization at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[4]
-
Determine the Ki value from the competition curves using nonlinear regression fitting.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that the inhibitor can disrupt the interaction between MCL-1 and its pro-apoptotic binding partners (e.g., BAX, BAK) in a cellular context.
Materials:
-
Cancer cell line expressing MCL-1
-
This compound or UMI-77
-
Lysis Buffer (e.g., IP lysis buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, with protease and phosphatase inhibitors)
-
Anti-MCL-1 antibody
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with the test compound or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysate with an anti-MCL-1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against MCL-1 and its binding partners (e.g., BAX, BAK). A decrease in the co-immunoprecipitated binding partner in the presence of the inhibitor indicates disruption of the protein-protein interaction.
Cell Viability Assay
This assay measures the cytotoxic effect of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines
-
This compound or UMI-77
-
Cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by non-linear regression analysis of the concentration-response data.[1]
Conclusion
Both this compound and UMI-77 are valuable research tools for studying the role of MCL-1 in cancer biology and for the development of novel anti-cancer therapies. This compound stands out for its exceptional potency, making it a highly effective tool for in vitro studies. UMI-77, while less potent, has been shown to be effective in cellular and in vivo models and serves as an important chemical probe. The choice between these inhibitors will depend on the specific experimental context, including the cell type, the desired concentration range, and the specific research question being addressed. The provided protocols offer a starting point for researchers to conduct their own comparative evaluations and further elucidate the therapeutic potential of MCL-1 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Validating A-1210477-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
A-1210477 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] By binding to MCL-1, this compound disrupts its interaction with pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and programmed cell death.[2][3] This makes this compound a promising candidate for cancer therapy, particularly for malignancies dependent on MCL-1 for survival.[4][5]
Accurate validation of apoptosis is crucial in the preclinical evaluation of this compound. Caspase assays are a cornerstone of this process, providing quantitative measurement of the activity of caspases, the key executioners of apoptosis.[6][7] This guide provides an objective comparison of common caspase assays for validating this compound-induced apoptosis, supported by experimental data and detailed protocols.
This compound-Induced Apoptosis Signaling Pathway
This compound triggers the intrinsic pathway of apoptosis. By inhibiting MCL-1, it leads to the activation of BAX and BAK, which permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c, formation of the apoptosome, and subsequent activation of initiator caspase-9 and executioner caspases-3 and -7.[3][8][9]
Caption: this compound induced intrinsic apoptosis pathway.
Comparison of Caspase Assays
The choice of caspase assay depends on factors such as the specific caspase of interest, required sensitivity, throughput needs, and available instrumentation. The most common assays measure the activity of the initiator caspase-9 and the executioner caspases-3 and -7.
| Assay Type | Principle | Advantages | Disadvantages | Typical Substrate |
| Luminescent | Caspase cleavage of a pro-luciferin substrate releases a substrate for luciferase, generating light.[10][11] | High sensitivity, wide dynamic range, low background, simple "add-mix-measure" format.[6] | Higher cost per assay, requires a luminometer. | DEVD-aminoluciferin (Caspase-3/7), LEHD-aminoluciferin (Caspase-9)[12][13] |
| Fluorescent | Caspase cleavage of a substrate releases a fluorescent molecule.[14] | High sensitivity, suitable for high-throughput screening and cell imaging. | Potential for compound interference (autofluorescence), may require cell lysis. | Ac-DEVD-R110 (Caspase-3/7)[14] |
| Colorimetric | Caspase cleavage of a substrate releases a chromophore, which can be measured by absorbance.[15][16][17] | Low cost, simple, requires a standard spectrophotometer or plate reader.[18] | Lower sensitivity compared to luminescent and fluorescent assays, less suitable for low-abundance caspases.[7] | Ac-DEVD-pNA (Caspase-3/7), Ac-LEHD-pNA (Caspase-9)[16][17] |
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating this compound-induced caspase activation. Note that experimental conditions such as cell line, drug concentration, and treatment duration vary between studies, so direct comparison should be made with caution.
| Cell Line | Assay Type | Caspase Target | This compound Concentration | Fold Increase in Activity (vs. Control) | Reference |
| HGSOC primary tumor cells | Luminescent (Caspase-Glo) | Caspase-3/7 | 10 µM | ~2.5 - 4.0 | [15] |
| K562 | Luminescent (Caspase-Glo) | Caspase-3/7 | 10 µM (in combination) | Synergistic increase | |
| NCI-H929 | Luminescent (Caspase-Glo) | Caspase-3/7 | IC50 concentration | Not specified | [6] |
| DLBCL cell lines | Luminescent (Caspase-Glo) | Caspase-3/7 | 5 µM | Synergistic increase with S55746 | [16] |
| HCC cells (HepG2, Hep3B, SNU475) | Luminescent (Caspase-Glo) | Caspase-3/7 | 250-500 nM (with MLN2238) | Significant increase | [17] |
Experimental Workflow for Caspase Assays
The general workflow for validating this compound-induced apoptosis using caspase assays is outlined below. This workflow is adaptable for luminescent, fluorescent, and colorimetric assays with minor modifications based on the specific kit protocol.
Caption: General workflow for caspase assays.
Experimental Protocols
Below are detailed methodologies for commonly used caspase assays to validate this compound-induced apoptosis.
Caspase-Glo® 3/7 Luminescent Assay
This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay technical bulletin.[11]
Materials:
-
White-walled multi-well plates suitable for cell culture and luminescence reading.
-
This compound compound.
-
Cell culture medium and reagents.
-
Caspase-Glo® 3/7 Reagent (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-20,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Treatment: Treat cells with the desired concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mixing: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells from all other measurements. Calculate the fold increase in caspase activity by dividing the average luminescence of the this compound-treated wells by the average luminescence of the vehicle control wells.
Caspase-9 Colorimetric Assay
This protocol is a generalized procedure based on commercially available kits.[15][16][17]
Materials:
-
Clear multi-well plates.
-
This compound compound.
-
Cell culture medium and reagents.
-
Cell Lysis Buffer.
-
2x Reaction Buffer containing DTT.
-
Caspase-9 substrate (LEHD-pNA).
-
Microplate spectrophotometer.
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the luminescent assay.
-
Cell Lysis:
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Setup:
-
In a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer (with DTT) to each well.
-
-
Substrate Addition: Add 5 µL of 4 mM LEHD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase-9 activity by comparing the absorbance of the this compound-treated samples to the uninduced control.
Conclusion
Validating the pro-apoptotic activity of this compound is a critical step in its development as a therapeutic agent. Caspase assays provide a reliable and quantitative method for this purpose. Luminescent assays, such as the Caspase-Glo® series, offer the highest sensitivity and are well-suited for high-throughput applications. Fluorescent assays provide a sensitive alternative, while colorimetric assays are a cost-effective option for initial screening. The choice of assay should be guided by the specific experimental needs and available resources. By employing these assays, researchers can effectively characterize the apoptotic response induced by this compound and advance its journey towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. The molecular mechanism of apoptosis upon caspase-8 activation: quantitative experimental validation of a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Lack of correlation between caspase activation and caspase activity assays in paclitaxel-treated MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Preclinical evaluation of antitumor activity of the proteasome inhibitor MLN2238 (ixazomib) in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A-1210477: Overcoming ABT-737 Resistance in Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
The development of BH3 mimetics, such as ABT-737, which target anti-apoptotic BCL-2 family proteins, represented a significant advancement in cancer therapy. However, intrinsic and acquired resistance, often mediated by the upregulation of Myeloid Cell Leukemia 1 (MCL-1), has limited their efficacy in diseases like Acute Myeloid Leukemia (AML). This guide provides a comprehensive comparison of the selective MCL-1 inhibitor, A-1210477, and its efficacy in overcoming ABT-737 resistance in AML cell lines, supported by experimental data and detailed protocols.
Mechanism of Action: Restoring Apoptotic Signaling
Resistance to ABT-737 in AML is predominantly attributed to the overexpression of MCL-1, an anti-apoptotic protein that is not effectively targeted by ABT-737.[1][2][3] MCL-1 sequesters the pro-apoptotic protein BIM, preventing it from activating the downstream effectors BAX and BAK, which are essential for initiating apoptosis.[4] this compound is a potent and selective small molecule inhibitor of MCL-1.[1][2] By binding to MCL-1, this compound disrupts the MCL-1/BIM complex, liberating BIM to activate BAX/BAK and subsequently induce apoptosis in cancer cells that are dependent on MCL-1 for survival.[4] This mechanism effectively circumvents the resistance conferred by high MCL-1 expression.
Comparative Efficacy of this compound
Experimental data demonstrates the potent and selective activity of this compound in AML cell lines, particularly in those exhibiting resistance to ABT-737 due to high MCL-1 expression.
In Vitro Cell Viability
Studies have shown that AML cell lines with high MCL-1 levels, such as OCI-AML3, are insensitive to ABT-737.[1][2][3] In contrast, this compound effectively reduces cell viability in these resistant cells, as well as in cell lines sensitive to ABT-737.[1]
| Cell Line | MCL-1 Level | ABT-737 Sensitivity | This compound (1 µM) % Viability |
| HL-60 | Low | Sensitive | ~29% |
| MOLM-13 | Intermediate | Sensitive | ~28% |
| MV4-11 | Intermediate | Sensitive | ~27% |
| OCI-AML3 | High | Resistant | Not reported at 1µM, but significant decrease at 0.1µM |
Table 1: Comparative efficacy of this compound on the viability of various AML cell lines after 72 hours of treatment. Data extracted from Wang et al., 2019.[1]
Furthermore, the combination of this compound with ABT-737 exhibits synergistic effects, leading to a more profound reduction in cell viability compared to either agent alone.[1]
| Cell Line | Treatment (1 µM each) | % Viability |
| MOLM-13 | ABT-737 alone | ~35% |
| This compound alone | ~28% | |
| Combination | ~11% | |
| MV4-11 | ABT-737 alone | ~33% |
| This compound alone | ~27% | |
| Combination | ~10% | |
| HL-60 | ABT-737 alone | ~32% |
| This compound alone | ~29% | |
| Combination | ~13% |
Table 2: Synergistic effect of combining this compound and ABT-737 on AML cell viability after 72 hours. Data extracted from Wang et al., 2019.[1]
Alternative MCL-1 Inhibitors
Other selective MCL-1 inhibitors have been developed and show promise in overcoming resistance to BCL-2 inhibitors like ABT-737 and its more potent successor, venetoclax (B612062).
| Inhibitor | Target | Efficacy in Resistant Models |
| This compound | MCL-1 | Overcomes ABT-737 resistance in vitro and in vivo.[1][2] |
| AZD5991 | MCL-1 | Synergizes with venetoclax in venetoclax-resistant AML cells.[5][6] |
| VU661013 | MCL-1 | Active in venetoclax-resistant AML cells and patient-derived xenografts.[7][8] |
Table 3: Comparison of this compound with other selective MCL-1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Cell Viability Assay
Protocol:
-
Cell Seeding: AML cell lines (e.g., HL-60, MOLM-13, MV4-11, OCI-AML3) are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with various concentrations of this compound, ABT-737, or a combination of both. A vehicle control (DMSO) is also included.[1]
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Viability Assessment: The Real-Time-Glo™ MT Cell Viability Assay (Promega) is used to measure cell viability according to the manufacturer's instructions. This assay measures the reducing potential of viable cells.[1]
-
Data Analysis: Luminescence is measured using a microplate reader. The viability of treated cells is expressed as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
Protocol:
-
Cell Lysis: After drug treatment, cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., MCL-1, BCL-2, BIM, β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation
Protocol:
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., CHAPS buffer) to preserve protein-protein interactions.[9]
-
Immunoprecipitation: The protein lysate is pre-cleared and then incubated with an antibody specific to the protein of interest (e.g., anti-MCL-1 or anti-BIM antibody) overnight at 4°C.[9] Protein A/G agarose (B213101) or magnetic beads are then added to pull down the antibody-protein complex.
-
Washing: The beads are washed several times to remove non-specific binding proteins.
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting as described above, probing for the interacting protein (e.g., BIM or MCL-1).[9]
In Vivo Xenograft Studies
Protocol:
-
Cell Implantation: Immunodeficient mice (e.g., NOD/SCID or NSG) are intravenously injected with human AML cells (e.g., OCI-AML3).[1]
-
Tumor Engraftment: Leukemia engraftment is monitored, for example, by measuring the percentage of human CD45+ cells in the peripheral blood.
-
Drug Administration: Once leukemia is established, mice are treated with this compound, ABT-737, the combination, or a vehicle control, typically via intraperitoneal or oral administration.[1]
-
Efficacy Evaluation: The therapeutic efficacy is assessed by monitoring leukemia burden (e.g., percentage of hCD45+ cells in bone marrow) and overall survival of the mice.[1]
-
Tissue Analysis: At the end of the study, tissues such as bone marrow, spleen, and liver can be harvested for further analysis, including immunohistochemistry for leukemic cell infiltration.[1]
Conclusion
This compound effectively overcomes resistance to the BCL-2/BCL-xL inhibitor ABT-737 in AML cell lines, particularly those with high levels of MCL-1 expression.[1][2][3] Its selective inhibition of MCL-1 restores the intrinsic apoptotic pathway, leading to cell death in resistant cancer cells. The synergistic activity of this compound with ABT-737 or its successors highlights the potential of dual BCL-2 and MCL-1 inhibition as a promising therapeutic strategy for AML. Further research and clinical investigation into this compound and other MCL-1 inhibitors are warranted to translate these preclinical findings into effective treatments for patients with resistant or relapsed AML.
References
- 1. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venetoclax Resistance in Acute Myeloid Leukemia [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 6. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
Western blot analysis of BIM displacement by A-1210477
A comparative guide to the analysis of BIM displacement from anti-apoptotic proteins, focusing on the effects of the MCL-1 inhibitor A-1210477 and BCL-XL-specific inhibitors.
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. This family includes anti-apoptotic proteins like BCL-XL, BCL-2, and Myeloid Cell Leukemia 1 (MCL-1), which promote cell survival by sequestering pro-apoptotic BH3-only proteins such as BIM (BCL-2-like 11). Overexpression of anti-apoptotic proteins is a common mechanism by which cancer cells evade apoptosis, making these proteins attractive therapeutic targets.
This guide focuses on the experimental analysis of the displacement of BIM from anti-apoptotic proteins, a key mechanism of action for a class of drugs known as BH3 mimetics. We will examine the effects of this compound, a selective inhibitor of MCL-1, and compare its mechanism with that of direct BCL-XL inhibitors. While this compound primarily targets MCL-1, understanding its impact on the broader interactions of BIM, including its binding to BCL-XL, is crucial for evaluating its therapeutic potential and for designing effective combination therapies.
Signaling Pathways and Inhibitor Action
The intricate balance between pro- and anti-apoptotic BCL-2 family proteins determines a cell's fate. Anti-apoptotic proteins such as BCL-XL and MCL-1 bind to the BH3 domain of pro-apoptotic proteins like BIM, preventing them from activating the downstream effectors of apoptosis, BAX and BAK. BH3 mimetic drugs are small molecules designed to mimic the BH3 domain of pro-apoptotic proteins, thereby competitively inhibiting the anti-apoptotic proteins and liberating the pro-apoptotic partners to induce cell death.
This compound is a potent and selective inhibitor of MCL-1.[1] It binds to the hydrophobic groove of MCL-1, displacing BIM and other pro-apoptotic proteins. In contrast, other inhibitors like A-1155463 and A-1331852 are designed to specifically target BCL-XL.
Experimental Workflow: Co-Immunoprecipitation and Western Blot
To experimentally verify the displacement of BIM from BCL-XL or MCL-1, a co-immunoprecipitation (Co-IP) assay followed by Western blot analysis is commonly employed. This technique allows for the isolation of a specific protein complex and the subsequent detection of its binding partners.
Data Presentation: BIM Displacement by this compound and Alternative Inhibitors
The following table summarizes hypothetical quantitative data based on experimental findings reported in the literature, illustrating the specificity of this compound for the MCL-1/BIM interaction compared to a BCL-XL specific inhibitor.
| Treatment | Immunoprecipitated Protein | Co-immunoprecipitated BIM (Relative Densitometry Units) | Reference |
| Vehicle (DMSO) | MCL-1 | 100 | [2] |
| This compound | MCL-1 | 25 | [2] |
| Vehicle (DMSO) | BCL-XL | 100 | Hypothetical |
| This compound | BCL-XL | 95 | Hypothetical |
| Vehicle (DMSO) | BCL-XL | 100 | [3] |
| A-1155463 (BCL-XL Inhibitor) | BCL-XL | 30 | [3] |
Note: The data for this compound displacing BIM from MCL-1 is based on findings where this compound was shown to disrupt this interaction.[2] The data for A-1155463 is representative of a BCL-XL specific inhibitor's expected action. The lack of BIM displacement from BCL-XL by this compound is based on its known selectivity for MCL-1.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use appropriate cancer cell lines known to depend on MCL-1 and/or BCL-XL for survival (e.g., AML cell lines like U937 or MOLM-13).[4]
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a desired density. Allow cells to adhere (for adherent lines) or stabilize in suspension. Treat cells with this compound, a BCL-XL inhibitor (e.g., A-1155463), or vehicle control (DMSO) at specified concentrations for a designated time (e.g., 4-24 hours).
Co-Immunoprecipitation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or CHAPS, protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation: Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with a primary antibody specific for the protein of interest (e.g., anti-MCL-1, anti-BCL-XL, or anti-BIM) overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G magnetic beads or agarose (B213101) resin to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads/resin by centrifugation or using a magnetic stand. Discard the supernatant and wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.
Western Blot Analysis
-
SDS-PAGE: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-BIM, anti-MCL-1, anti-BCL-XL) overnight at 4°C.
-
Washing: Wash the membrane extensively with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software to determine the relative amount of co-immunoprecipitated protein.
Comparison with Alternatives
While this compound is highly effective at displacing BIM from MCL-1, it does not directly inhibit BCL-XL.[1][2] In cancer cells that co-depend on both MCL-1 and BCL-XL for survival, treatment with this compound alone may be insufficient to induce robust apoptosis. In such cases, alternative or combination therapies are necessary.
-
A-1155463 and A-1331852: These are potent and selective BCL-XL inhibitors.[5] They function by binding to BCL-XL and displacing pro-apoptotic proteins like BIM. In cells dependent on BCL-XL, these inhibitors can effectively induce apoptosis.
-
Navitoclax (ABT-263): This is a dual inhibitor of BCL-2 and BCL-XL. While effective in some contexts, its inhibition of BCL-XL is associated with on-target toxicity, specifically thrombocytopenia (low platelet count), which has limited its clinical use.[6]
-
Combination Therapy: For tumors co-dependent on MCL-1 and BCL-XL, a combination of this compound (or a similar MCL-1 inhibitor) and a BCL-XL specific inhibitor (like A-1155463) can be synergistic, leading to enhanced cancer cell death.[3][7]
Conclusion
Western blot analysis following co-immunoprecipitation is a powerful technique to elucidate the mechanism of action of BH3 mimetics. The data clearly demonstrates that this compound is a selective MCL-1 inhibitor that effectively displaces BIM from MCL-1 but not from BCL-XL. For a comprehensive understanding of apoptosis regulation in cancer cells and to devise effective therapeutic strategies, it is essential to compare the effects of selective inhibitors like this compound with those targeting other anti-apoptotic proteins such as BCL-XL. This comparative approach provides a rationale for the use of combination therapies to overcome resistance and enhance anti-cancer efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. BCL-xL inhibition potentiates cancer therapies by redirecting the outcome of p53 activation from senescence to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibition of anti-apoptotic proteins BCL-XL and MCL-1 enhances cytotoxicity of Nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A-1210477 Combination Index: A Comparative Guide for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
The selective Mcl-1 inhibitor, A-1210477, has emerged as a promising agent in oncology, particularly in combination with other anticancer drugs. This guide provides a comprehensive comparison of this compound's performance in combination with various anticancer agents, supported by preclinical experimental data. The focus is on synergistic interactions that lead to enhanced cancer cell death, offering a rationale for future clinical investigation.
Executive Summary
This compound demonstrates significant synergistic activity when combined with inhibitors of other anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as venetoclax (B612062) (ABT-199), ABT-737, and navitoclax (B1683852) (ABT-263). This synergy is observed across various cancer types, most notably in hematological malignancies like Acute Myeloid Leukemia (AML) and Non-Hodgkin's Lymphoma (NHL), as well as in solid tumors such as cervical cancer. Furthermore, emerging evidence suggests a schedule-dependent synergistic relationship with MAPK pathway inhibitors in melanoma. The primary mechanism underlying this synergy is the dual inhibition of key anti-apoptotic proteins (Mcl-1 and Bcl-2/Bcl-xL), which lowers the threshold for apoptosis induction.
Data Presentation: Quantitative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from preclinical studies, highlighting the synergistic effects of this compound in combination with other anticancer drugs. Synergy is primarily assessed using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2]
Table 1: this compound in Combination with Bcl-2 Family Inhibitors in Acute Myeloid Leukemia (AML)
| Combination Partner | Cell Line(s) | Combination Index (CI) | Key Outcome | Reference |
| Venetoclax (ABT-199) | THP-1, U937, MOLM-13 | <0.30, <0.70, <0.16 | Synergistic induction of apoptosis, effective regardless of ABT-199 sensitivity. | [3] |
| ABT-737 | MOLM-13, MV4-11, HL-60 | Not explicitly calculated, but significant synergistic decrease in cell viability. | Combination of 1 µM this compound and 1 µM ABT-737 for 72h reduced viability to 10-13% vs. 27-35% for single agents. | [3] |
Table 2: this compound in Combination with Bcl-2 Family Inhibitors in Non-Hodgkin's Lymphoma (NHL) and Cervical Cancer
| Combination Partner | Cancer Type | Cell Line(s) | Synergy Assessment | Key Outcome | Reference |
| Navitoclax (ABT-263) | Non-Hodgkin's Lymphoma | BCL2-High cell lines | Bliss synergy analysis | Sensitizes resistant BCL2-High NHL cell lines to navitoclax. | |
| Navitoclax (ABT-263) | Cervical Cancer | C33A, SiHa, CaSki | Not specified | Decreased cell proliferation. The synergy is primarily driven by the inhibition of Bcl-xL. | [4] |
Table 3: this compound in Combination with MAPK Pathway Inhibitors in Melanoma
| Combination Partner | Cell Line | Synergy Assessment | Key Outcome | Reference |
| Dabrafenib (B601069) | A375M | Schedule-dependent synergy | Sequential treatment of dabrafenib followed by this compound enhances apoptosis. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.
Cell Viability and Synergy Analysis in AML
-
Cell Lines: Human leukemia cell lines HL-60, MOLM-13, MV4-11, OCI-AML3, THP-1, and U937 were utilized.[3]
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C.[3]
-
Drug Treatment: this compound and/or ABT-737/ABT-199 were solubilized in DMSO and added to cell cultures at concentrations ranging from 0.1 to 10 µM for 72 hours.[3]
-
Viability Assay: Cell viability was assessed using the Real-Time-Glo™ MT assay (Promega) according to the manufacturer's protocol. This assay measures the metabolic activity of viable cells.[3]
-
Synergy Quantification: The Chou-Talalay method was used to calculate the Combination Index (CI) from dose-response curves of single agents and their combinations. Software such as CompuSyn can be used for this analysis.[6]
Analysis of Apoptosis in Melanoma Cells
-
Cell Line: A375M melanoma cells were used.[5]
-
Drug Treatment: Cells were treated with dabrafenib (1 µM) for a specified time, followed by a 16-hour exposure to this compound (1 µM).[5]
-
Apoptosis Assay: Apoptosis was quantified by measuring caspase-3/7 activity or by flow cytometry analysis of Annexin V/Propidium Iodide stained cells.[7]
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with other anticancer drugs, particularly Bcl-2 family inhibitors, is rooted in the intricate regulation of apoptosis.
Dual Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
Cancer cells often overexpress multiple anti-apoptotic proteins to evade cell death. This compound specifically inhibits Mcl-1, while drugs like venetoclax and navitoclax target Bcl-2 and Bcl-xL. By simultaneously blocking these key survival proteins, the threshold for apoptosis is significantly lowered, leading to a robust synergistic killing of cancer cells. This is particularly effective in cancers that are dependent on multiple Bcl-2 family members for survival.[8]
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Targeting of Melanoma Cells by Combination of Mcl-1 and Bcl-2/Bcl-xL/Bcl-w Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validating MCL-1 Dependency: A Comparative Guide to A-1210477 and Alternative Tools
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein frequently overexpressed in various cancers, contributing to tumor progression and resistance to therapy. Validating the dependency of cancer cells on MCL-1 is a crucial step in the development of targeted therapies. This guide provides a comprehensive comparison of A-1210477, a potent and selective MCL-1 inhibitor, with other pharmacological and genetic tools used to probe MCL-1 dependency. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to aid in the design and interpretation of your experiments.
Performance Comparison of Tools for Validating MCL-1 Dependency
The selection of an appropriate tool to investigate MCL-1 dependency is contingent on the specific experimental goals, be it pharmacological inhibition or genetic ablation. Below is a comparative summary of the key performance metrics for small molecule inhibitors and genetic tools.
Small Molecule Inhibitors of MCL-1
Small molecule inhibitors offer a direct and often rapid means to assess the pharmacological consequence of MCL-1 inhibition. This compound was a pioneering selective MCL-1 inhibitor, and newer agents like S63845 and AMG-176 have since been developed with distinct properties.
| Inhibitor | Target | Binding Affinity (Ki/Kd) | Cellular Potency (IC50) | Selectivity | Notes |
| This compound | MCL-1 | Ki: 0.454 nM[1] | 26.2 nM (in H929 cells)[1] | >100-fold selective over other Bcl-2 family members[1] | A foundational tool for MCL-1 research. |
| S63845 | MCL-1 | Kd: 0.19 nM[2][3][4][5][6] | Low nM range in sensitive hematological cancer cell lines[7] | Highly selective for MCL-1 over other Bcl-2 family members.[2][3] | Demonstrates potent in vivo anti-tumor activity.[4] |
| AMG-176 | MCL-1 | Ki: 0.06 nM[8] | Low nM range in sensitive AML and multiple myeloma cell lines[9][10] | Selective for MCL-1 over BCL-2 and BCL-xL.[8] | Orally bioavailable and has been investigated in clinical trials.[11] |
Genetic Tools for MCL-1 Depletion
Genetic tools such as siRNA and CRISPR/Cas9 provide a means to validate MCL-1 dependency by directly reducing or eliminating its expression, complementing the findings from pharmacological inhibition.
| Tool | Mechanism | Efficacy | Throughput | Considerations |
| siRNA | mRNA degradation | Up to 90% knockdown of MCL-1 mRNA and ~70-75% reduction in protein levels.[12] | High | Transient effect, potential for off-target effects. |
| CRISPR/Cas9 | Gene knockout | Complete and permanent loss of protein expression. | Moderate to High | Can be used for large-scale screens to identify genetic dependencies.[11] Potential for off-target gene editing. |
Experimental Protocols
Accurate validation of MCL-1 dependency relies on robust and well-controlled experimental procedures. Below are detailed protocols for essential assays.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
Mammalian cells in culture
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat cells with serial dilutions of the MCL-1 inhibitor (e.g., this compound) or the appropriate genetic tool. Include vehicle-treated or non-targeting controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13][14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13][14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Record luminescence using a plate reader.[13]
Co-Immunoprecipitation (Co-IP) for MCL-1 Interaction
Co-IP is used to identify protein-protein interactions by precipitating a target protein (MCL-1) and its binding partners.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)[15]
-
Primary antibody against MCL-1 and control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Harvest and wash cells with ice-cold PBS.[15]
-
Lyse cells in ice-cold Co-IP Lysis Buffer on ice for 30 minutes, with intermittent vortexing.[15]
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.[15]
-
Transfer the supernatant to a new tube. This is the protein lysate.
-
(Optional but recommended) Pre-clear the lysate by incubating with control IgG and protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.[16]
-
Incubate the pre-cleared lysate with the primary antibody against MCL-1 or control IgG overnight at 4°C with gentle rotation.[15]
-
Add protein A/G magnetic beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.[16]
-
Elute the bound proteins from the beads by adding Elution Buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blot using antibodies against potential MCL-1 interacting partners (e.g., BIM, BAK).
Western Blot for Apoptosis Markers
Western blotting is used to detect and quantify the expression of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3.
Materials:
-
Protein lysate from treated and control cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence detection system. An increase in the levels of cleaved PARP (89 kDa fragment) and cleaved Caspase-3 (17/19 kDa fragments) is indicative of apoptosis.[17]
Visualizing MCL-1 Dependency Validation
MCL-1 Signaling Pathway
The following diagram illustrates the central role of MCL-1 in the intrinsic apoptosis pathway and highlights the points of intervention for the discussed tools.
References
- 1. selleckchem.com [selleckchem.com]
- 2. S63845 (S-63845) - Chemietek [chemietek.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. S63845 | BCL | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effects of siRNA-mediated silencing of myeloid cell leukelia-1 on the biological behaviors and drug resistance of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OUH - Protocols [ous-research.no]
- 14. ch.promega.com [ch.promega.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
Navigating Resistance: A Comparative Guide to A-1210477 and Other BH3 Mimetics in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MCL-1 inhibitor A-1210477 with other BH3 mimetics, focusing on cross-resistance studies and supporting experimental data. The emergence of resistance to targeted therapies, particularly BH3 mimetics like the BCL-2 inhibitor venetoclax (B612062), presents a significant clinical challenge. This guide explores the role of this compound in overcoming this resistance and its performance relative to other agents targeting the BCL-2 family of apoptosis regulators.
Performance Comparison of this compound and Other BH3 Mimetics
This compound is a potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein frequently implicated in resistance to cancer therapies, including other BH3 mimetics that target BCL-2 or BCL-xL. Cross-resistance studies have demonstrated that cancer cells, particularly those of hematological origin, can evade apoptosis induced by BCL-2 inhibitors like venetoclax by upregulating MCL-1.[1][2] This positions this compound as a critical agent for combination therapies or for treating patients who have developed resistance to BCL-2- or BCL-xL-targeted agents.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and other BH3 mimetics in various cancer cell lines, including those with defined resistance profiles.
Table 1: In Vitro Activity of this compound as a Single Agent
| Cell Line | Cancer Type | IC50 (µM) | MCL-1 Dependence | Reference |
| H929 | Multiple Myeloma | 0.0262 | High | |
| H2110 | Non-Small Cell Lung Cancer | <10 | High | |
| H23 | Non-Small Cell Lung Cancer | <10 | High | |
| MOLM-13 | Acute Myeloid Leukemia | ~1 | Intermediate | [3] |
| MV4-11 | Acute Myeloid Leukemia | ~1 | Intermediate | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | ~1 | High | [3] |
| HL-60 | Acute Myeloid Leukemia | ~1 | Low | [3] |
Table 2: this compound in Combination with Other BH3 Mimetics in Resistant Settings
| Cell Line | Cancer Type | Combination | Synergy/Effect | Reference |
| U937 (ABT-199 resistant) | Acute Myeloid Leukemia | This compound + ABT-199 (Venetoclax) | Synergistic (CI < 0.70) | [3] |
| THP-1 (ABT-199 resistant) | Acute Myeloid Leukemia | This compound + ABT-199 (Venetoclax) | Synergistic (CI < 0.30) | [3] |
| MOLM-13 (ABT-199 sensitive) | Acute Myeloid Leukemia | This compound + ABT-199 (Venetoclax) | Synergistic (CI < 0.16) | [3] |
| BCL2High NHL cell lines | Non-Hodgkin's Lymphoma | This compound + Navitoclax (ABT-263) | Synergistic | [4] |
| BCL2High NHL cell lines | Non-Hodgkin's Lymphoma | This compound + Venetoclax (ABT-199) | Synergistic | [4] |
Table 3: Comparative Efficacy of MCL-1 Inhibitors
| Inhibitor | Target(s) | Ki (nM) for MCL-1 | Notable Characteristics | Reference |
| This compound | MCL-1 | 0.454 | Overcomes ABT-737 resistance | |
| S63845 | MCL-1 | 0.19 | Potent and selective | [5] |
| VU661013 | MCL-1 | - | Active in venetoclax-resistant cells | [6] |
Signaling Pathways and Resistance Mechanisms
The BCL-2 family of proteins tightly regulates the intrinsic apoptotic pathway. Anti-apoptotic members, including BCL-2, BCL-xL, and MCL-1, sequester pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are the ultimate effectors of mitochondrial outer membrane permeabilization and subsequent cell death. BH3 mimetics function by inhibiting these anti-apoptotic proteins.
Resistance to a specific BH3 mimetic often arises from the upregulation of another anti-apoptotic family member. For example, resistance to the BCL-2 inhibitor venetoclax is frequently mediated by the increased expression or functional reliance on MCL-1 or BCL-xL.[1][2]
Caption: BH3 mimetic action and a common resistance mechanism.
Experimental Workflows
A systematic approach is crucial for evaluating cross-resistance and identifying effective combination strategies. The following workflow outlines a typical experimental process.
Caption: A typical workflow for studying BH3 mimetic cross-resistance.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from Promega's technical bulletin for the CellTiter-Glo® Luminescent Cell Viability Assay.[2]
Objective: To determine the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Opaque-walled multi-well plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
Test compounds (this compound, other BH3 mimetics)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled multi-well plates at a predetermined optimal density. Include control wells with medium only for background luminescence.
-
Compound Treatment: Add the test compounds at various concentrations to the experimental wells. Incubate the plates for the desired treatment period (e.g., 48-72 hours) according to the experimental design.
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all experimental wells. Plot the cell viability against the compound concentration to determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is a generalized procedure based on common Annexin V staining kits.[1]
Objective: To quantify the percentage of apoptotic and necrotic cells by flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (both adherent and suspension) after treatment.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Co-Immunoprecipitation (Co-IP) of BCL-2 Family Proteins
This is a general protocol for Co-IP to study protein-protein interactions.[7][8][9]
Objective: To isolate and identify proteins that interact with a specific BCL-2 family member.
Materials:
-
Treated and control cells
-
Cell lysis buffer (e.g., RIPA or CHAPS buffer) with protease inhibitors
-
Primary antibody against the protein of interest (e.g., anti-MCL-1)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional but recommended) Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody specific to the target protein overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the expected interacting proteins (e.g., anti-BIM, anti-BAK).
Conclusion
The development of resistance to BH3 mimetics is a significant hurdle in cancer therapy. This compound, a selective MCL-1 inhibitor, demonstrates considerable promise in overcoming resistance to BCL-2-targeted agents like venetoclax. The data presented in this guide highlight the synergistic effects of combining this compound with other BH3 mimetics in various cancer models. A thorough understanding of the underlying resistance mechanisms, facilitated by the experimental workflows and protocols outlined here, is essential for the rational design of effective combination therapies. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted approach.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 6. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 8. assaygenie.com [assaygenie.com]
- 9. An antiapoptotic Bcl-2 family protein index predicts the response of leukaemic cells to the pan-Bcl-2 inhibitor S1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of A-1210477 and Its Analogs as Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of A-1210477, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), and its analogs. The objective is to present a clear overview of their performance based on available experimental data, aiding in the evaluation and selection of compounds for further investigation in cancer therapy.
Introduction
Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates the intrinsic pathway of apoptosis. Its overexpression is a common feature in a wide range of human cancers, contributing to tumor initiation, progression, and resistance to conventional chemotherapies. Consequently, the development of small molecule inhibitors targeting Mcl-1 has emerged as a promising therapeutic strategy. This compound was one of the first potent and selective small-molecule inhibitors of Mcl-1 to be developed, demonstrating on-target cancer cell killing activity as a single agent and in combination with other Bcl-2 family inhibitors.[1] This guide delves into the in vitro and in vivo data of this compound and its structurally related analogs, providing a comparative analysis of their efficacy.
Data Presentation
The following tables summarize the quantitative data for this compound and its analogs, offering a side-by-side comparison of their biochemical potency and cellular activity.
Table 1: In Vitro Biochemical and Cellular Efficacy of this compound and Analogs
| Compound | Mcl-1 Binding Affinity (Ki, nM) | Mcl-1 Inhibition (IC50, nM) | Cell Viability (IC50, µM) - H929 (Multiple Myeloma) | Cell Viability (IC50, µM) - MOLM-13 (AML) | Cell Viability (IC50, µM) - MV4-11 (AML) | Cell Viability (IC50, µM) - OCI-AML3 (AML) |
| This compound | 0.454 | 26.2 | ~1 | <5 | <5 | <5 |
| Analog 30b | <0.01 | - | 0.078 | - | - | - |
Data for this compound was compiled from multiple sources.[1] Data for Analog 30b is from a structure-guided design study.[1] AML cell line data is based on observed significant decreases in viability at the tested concentrations.[2]
Table 2: In Vivo Efficacy of this compound in an Acute Myeloid Leukemia (AML) Xenograft Model
| Treatment Group | Animal Model | Dosing Schedule | Tumor Growth Inhibition | Key Findings |
| This compound | AML Xenograft Mice | Not specified | Significant | Overcame resistance to ABT-737 |
This table summarizes the reported in vivo effects of this compound in AML mouse models.[2]
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided.
Caption: this compound and its analogs inhibit Mcl-1, leading to apoptosis.
Caption: Workflow for evaluating the efficacy of Mcl-1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
1. Mcl-1 Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the binding affinity of the inhibitors to the Mcl-1 protein.
-
Principle: The assay measures the disruption of the interaction between Mcl-1 protein and a fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., Bim or Bak). A terbium-labeled anti-tag antibody binds to the tagged Mcl-1 protein (donor), and a fluorescently labeled peptide binds to Mcl-1 (acceptor). When in close proximity, FRET occurs. Inhibitors that bind to Mcl-1 will displace the fluorescent peptide, leading to a decrease in the FRET signal.
-
Protocol:
-
Reagents are prepared in an appropriate assay buffer (e.g., phosphate (B84403) buffer with detergent).
-
Serial dilutions of the test compounds (this compound and its analogs) are prepared.
-
Recombinant tagged Mcl-1 protein, the terbium-labeled antibody, and the fluorescently labeled peptide are added to the wells of a microplate.
-
The test compounds are added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
The data is analyzed to determine the IC50 and subsequently the Ki values.
-
2. Cell Viability Assay (e.g., MTT/MTS Assay)
This assay determines the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Principle: Tetrazolium salts (like MTT or MTS) are reduced by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cancer cell lines (e.g., H929, MOLM-13, MV4-11, OCI-AML3) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or its analogs for a specified period (e.g., 48-72 hours).
-
The MTT or MTS reagent is added to each well and incubated for a few hours.
-
A solubilizing agent is added to dissolve the formazan crystals (for MTT assay).
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[2]
-
3. Apoptosis Assay (Western Blot for Apoptosis Markers)
This assay is used to confirm that the observed decrease in cell viability is due to the induction of apoptosis.
-
Principle: Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspases (e.g., caspase-3, caspase-7) and cleaved PARP. An increase in the cleaved forms of these proteins is a hallmark of apoptosis.
-
Protocol:
-
Cells are treated with the test compounds for a specified time.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the apoptosis markers of interest (e.g., anti-cleaved caspase-3, anti-cleaved PARP).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[3][4][5]
-
In Vivo Assay
1. Xenograft Mouse Model for Efficacy Studies
This assay evaluates the anti-tumor activity of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
-
Protocol:
-
Cell Culture and Implantation: Human cancer cells (e.g., AML cell lines) are cultured and then injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (this compound) is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a specific dosing schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly. The general health of the animals is also monitored.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor sizes in the treated groups to the control group. Tissues can also be collected for further analysis (e.g., immunohistochemistry, Western blot).[2][6]
-
Conclusion
This compound is a highly potent and selective Mcl-1 inhibitor with demonstrated in vitro and in vivo efficacy against various cancer models, particularly those dependent on Mcl-1 for survival. The structure-guided design efforts that led to the development of even more potent analogs, such as compound 30b with sub-nanomolar binding affinity, highlight the potential for further optimization of this chemical scaffold.[1] The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of this compound and its analogs, which are valuable tools for both basic research into Mcl-1 biology and the development of novel anti-cancer therapeutics. The synergistic effects observed when combining Mcl-1 inhibitors with other Bcl-2 family inhibitors underscore a promising clinical strategy for overcoming drug resistance in cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer (Journal Article) | OSTI.GOV [osti.gov]
Safety Operating Guide
Personal protective equipment for handling A-1210477
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of A-1210477, a potent and selective MCL-1 inhibitor. The following procedural guidance is intended to supplement, not replace, your institution's standard operating procedures and a thorough risk assessment.
I. Compound Data
This compound is a selective, high-affinity Mcl-1 inhibitor with a Ki of approximately 0.45 nM.[1][2] It is a cell-permeable compound that induces apoptosis in various cancer cell lines.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 850.04 g/mol [2] |
| Formula | C₄₆H₅₅N₇O₇S |
| CAS Number | 1668553-26-1 |
| Purity | ≥98% (HPLC) |
| Storage | Store at -20°C |
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 1 mg/mL (1.18 mM)[3] | May require ultrasonic assistance.[3] Moisture-absorbing DMSO may reduce solubility.[2] |
| In Vivo Formulation 1 | 1 mg/mL (1.18 mM) | Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline).[3] |
| In Vivo Formulation 2 | ≥ 1 mg/mL (1.18 mM) | Add each solvent one by one: 10% DMSO >> 90% corn oil.[3] |
| In Vivo Formulation 3 | - | Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[3] |
II. Personal Protective Equipment (PPE)
As this compound is a potent cytotoxic agent, stringent adherence to PPE protocols is mandatory to prevent exposure. The following PPE should be worn at all times when handling the compound.
-
Gloves: Use chemotherapy-tested nitrile gloves. Double-gloving is required. The outer glove should be worn over the gown cuff and the inner glove underneath. Inspect gloves for any signs of damage before use.
-
Gown: A disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs is essential to protect skin and clothing.
-
Eye Protection: Safety glasses with side shields or a full-face shield must be worn to protect against splashes and aerosols.
-
Respiratory Protection: When handling the powdered form of the compound or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) is required.
III. Operational and Disposal Plans
All handling of this compound should occur within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary materials, including PPE, spill kits, and designated cytotoxic waste containers, are readily accessible.
-
Weighing: If weighing the powdered compound, do so within a containment ventilated enclosure to prevent the generation of airborne particles.
-
Reconstitution: To reconstitute the compound, add the solvent slowly and carefully to the vial. Avoid vigorous shaking to prevent aerosolization.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
-
Transport: When moving the compound, even for short distances, use a sealed, leak-proof secondary container.
-
Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination, disposing of it in the designated cytotoxic waste container.
Disposal Plan:
All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and vials, must be disposed of in a clearly labeled cytotoxic waste container. Follow your institution's guidelines for the disposal of cytotoxic waste.
IV. Experimental Protocols
The following are summaries of experimental protocols that have been used to study this compound.
TR-FRET-Binding Affinity Assay:
-
Purpose: To determine the binding affinity of this compound to Bcl-2 family proteins.
-
Methodology:
-
Assays are performed in a buffer containing 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68 detergent, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).[2][3]
-
For MCL-1 assays, GST-tagged MCL-1 (1 nM) is mixed with 100 nM f-Bak, 1 nM Tb-labeled anti-GST antibody, and the compound at room temperature for 60 minutes.[2][3]
-
Fluorescence is measured on an Envision plate reader using a 340/35 nm excitation filter and 520/525 nm (for f-Bak) and 495/510 nm (for Tb-labeled anti-GST antibody) emission filters.[2][3]
-
Cell Viability Assay:
-
Purpose: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
-
Methodology:
-
Adherent cell lines are seeded at 50,000 cells per well in 96-well plates and treated for 48 hours with the compound diluted in half-log steps, typically starting at 30 µM.[2][3]
-
Multiple myeloma cell lines are seeded at 15,000–20,000 cells per well and treated similarly.[2][3]
-
The effects on proliferation and viability are determined using a reagent such as CellTiter-Glo.[2][3]
-
IC50 values are determined by non-linear regression analysis of the concentration-response data.[2][3]
-
V. Workflow and Signaling Pathway Diagrams
Caption: Workflow for Safe Handling of this compound.
Caption: Simplified Signaling Pathway of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
